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  • Product: 4-Ethylamino-3,5-dimethylpiperidine
  • CAS: 396133-56-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Toxicological Evaluation of 4-Ethylamino-3,5-dimethylpiperidine

Preamble: Navigating the Data Gap for Novel Chemical Entities In the landscape of drug discovery and chemical safety assessment, researchers frequently encounter novel chemical entities (NCEs) for which no public toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical safety assessment, researchers frequently encounter novel chemical entities (NCEs) for which no public toxicological data exists. 4-Ethylamino-3,5-dimethylpiperidine is one such compound. A thorough search of the scientific literature and safety databases reveals a significant data gap regarding its specific in vitro toxicity profile. While Safety Data Sheets (SDS) are available for structurally related compounds such as 3,5-Dimethylpiperidine and 4-(Dimethylamino)piperidine, these documents primarily outline general handling hazards like corrosivity and acute toxicity in animal models, rather than the nuanced cellular and genetic toxicity data required for a comprehensive safety assessment.[1][2][3]

This guide, therefore, is constructed not as a review of existing data, but as a proactive, authoritative framework for the in vitro toxicological evaluation of 4-Ethylamino-3,5-dimethylpiperidine. It is designed for researchers, scientists, and drug development professionals, providing a systematic, tiered approach to generating the crucial safety data needed to advance a compound from discovery to development. We will proceed from foundational cytotoxicity assessments to specific genotoxicity and organ-specific safety endpoints, grounding each protocol in internationally recognized standards to ensure data integrity and regulatory relevance.

Part 1: The Foundational Tier - General Cytotoxicity Assessment

The initial step in evaluating any NCE is to determine its potential to cause cell death. This baseline cytotoxicity data is critical for two reasons: it provides a preliminary indication of the compound's potency and, crucially, it informs the concentration ranges used in subsequent, more complex and resource-intensive assays. Performing genotoxicity or mechanistic studies at overtly cytotoxic concentrations can lead to confounding results and false positives.

Assay I: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Principle of Causality: A decrease in the metabolic rate of the cells, and therefore a reduction in the amount of formazan produced, is interpreted as a reduction in cell viability. This assay is a reliable indicator of mitochondrial-dependent cytotoxicity.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening, or a relevant target cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-Ethylamino-3,5-dimethylpiperidine in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4][5] Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Illustrative Data Presentation

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control1.250.08100%
0.11.220.0797.6%
11.180.0994.4%
100.950.0676.0%
1000.610.0548.8%
10000.150.0212.0%

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of 4-Ethylamino-3,5-dimethylpiperidine compound_prep->treatment incubation Incubate for 24-72h treatment->incubation reagent_add Add Viability Reagent (e.g., MTT) incubation->reagent_add read_plate Measure Signal (e.g., Absorbance) reagent_add->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for determining the IC₅₀ value using a cell viability assay.

Part 2: The Second Tier - Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro tests is required by regulatory agencies to assess this risk.

Assay II: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.

Principle of Causality: A positive test indicates that the chemical is a mutagen. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some chemicals only become mutagenic after being metabolized.[6]

Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix.

  • Compound Exposure: In a test tube, mix the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Assay III: In Vitro Micronucleus Test

This assay detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have failed to incorporate into the daughter nuclei.

Principle of Causality: An increase in the frequency of micronucleated cells indicates that the compound may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).[7]

Detailed Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with the test compound at a range of concentrations (pre-determined by cytotoxicity assays to be non-lethal) with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits the final step of cell division (cytokinesis) and results in binucleated cells, making it easier to identify micronuclei that have formed during the preceding mitosis.

  • Cell Harvesting: After an appropriate incubation period, harvest the cells.

  • Slide Preparation and Staining: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity Testing Workflow

G cluster_ames Ames Test (Mutagenicity) cluster_micronucleus Micronucleus Test (Clastogenicity) ames_start Mix Compound, Bacteria & S9 Mix ames_plate Plate on Histidine-free Medium ames_start->ames_plate ames_incubate Incubate 48-72h ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count ames_result Mutagenic Potential ames_count->ames_result mn_start Treat Mammalian Cells with Compound mn_cyto Add Cytochalasin B mn_start->mn_cyto mn_harvest Harvest and Stain Cells mn_cyto->mn_harvest mn_score Score Micronuclei in Binucleated Cells mn_harvest->mn_score mn_result Clastogenic/Aneugenic Potential mn_score->mn_result start 4-Ethylamino-3,5- dimethylpiperidine start->ames_start start->mn_start

Caption: Standard two-part workflow for in vitro genotoxicity assessment.

Part 3: The Advanced Tier - Organ-Specific Toxicity

For compounds intended for pharmaceutical development, assessing potential organ-specific toxicity early is crucial. Cardiotoxicity is a leading cause of drug attrition, and screening for it is a standard part of safety pharmacology.

Assay IV: hERG Potassium Channel Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.

Principle of Causality: Blocking the hERG channel delays the repolarization of cardiomyocytes. An in vitro assay that demonstrates binding and inhibition of this channel by a test compound is a strong predictor of potential pro-arrhythmic risk in vivo.

Detailed Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) that has been stably transfected to express the hERG channel.

  • Assay Preparation: Harvest the cells and prepare a single-cell suspension. Load the cells and the test compound (at various concentrations) into the automated patch-clamp instrument.

  • Data Acquisition: The instrument will automatically establish a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit the hERG current, and this is measured before and after the application of the test compound.

  • Data Analysis: The inhibition of the hERG current is calculated for each concentration of the test compound. The results are plotted to generate a concentration-response curve and determine the IC₅₀ value. This value is then compared to the expected therapeutic plasma concentration to assess the safety margin.

Illustrative Data Presentation for hERG Assay

Concentration (µM)% hERG Current InhibitionStandard Deviation
Vehicle Control02.1
0.13.51.8
115.23.5
1048.94.1
3075.65.2
10092.13.9

Conclusion and Forward Look

This guide provides a foundational, scientifically rigorous framework for the initial in vitro safety assessment of 4-Ethylamino-3,5-dimethylpiperidine. By systematically evaluating cytotoxicity, genotoxicity, and critical organ-specific endpoints like cardiotoxicity, researchers can build a comprehensive safety profile for this novel chemical entity. The results from these assays are essential for making informed decisions in the drug development process, guiding lead optimization, and ensuring that only compounds with an acceptable safety margin proceed to more advanced preclinical and clinical studies. The absence of initial data should not be a barrier, but rather the starting point for a well-designed, hypothesis-driven toxicological investigation.

References

  • Das, U., et al. (2014). Novel 3,5-bis(arylidene)-4-oxo-1-piperidinyl Dimers: Structure-Activity Relationships and Potent Antileukemic and Antilymphoma Cytotoxicity. European Journal of Medicinal Chemistry. [Link]

  • Gatehouse, D., et al. (1994). Evaluation of the genotoxicity of 4-diethylamino-4'-nitroazobenzene and seven analogues. Mutagenesis. [Link]

  • Defense Technical Information Center (DTIC). (2022). Toxicology Report No. S.0052729.5-18.[Link]

  • Bui, T. H., et al. (2012). Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Bulletin of the Korean Chemical Society. [Link]

  • Asgharian, P., et al. (2022). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Journal of Pharmaceutical Research International. [Link]

  • Dimmock, J. R., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules. [Link]

  • Dimmock, J. R., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. PMC. [Link]

  • Krasavin, M., et al. (2025). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Molecules. [Link]

  • Li, Y., et al. (2020). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. [Link]

  • Cohen, S. M., et al. (2019). Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1][8][9]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Food and Chemical Toxicology. [Link]

  • Zeliger, H. I. (2016). Human Toxicology of Chemical Mixtures. William Andrew. [Link]

  • Cohen, S. M., et al. (2015). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Food and Chemical Toxicology. [Link]

  • Society of Toxicology (SOT). (2022). The Toxicologist: Late-Breaking Supplement.[Link]

  • Yüzbaşioğlu, D., et al. (2019). In vitro cytogenetic activity of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. Drug and Chemical Toxicology. [Link]

  • Nun, M. M., et al. (2025). Medicinal Chemistry and Therapeutics. BioLuster Research Center Ltd. [Link]

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Exploratory

A Research Framework for Characterizing the Receptor Binding Affinity of 4-Ethylamino-3,5-dimethylpiperidine

Abstract This technical guide outlines a comprehensive framework for determining the receptor binding affinity of the novel compound, 4-Ethylamino-3,5-dimethylpiperidine. As this molecule is not extensively characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive framework for determining the receptor binding affinity of the novel compound, 4-Ethylamino-3,5-dimethylpiperidine. As this molecule is not extensively characterized in publicly available literature, this document serves as a roadmap for researchers, scientists, and drug development professionals. It provides the theoretical basis and detailed, field-proven protocols for systematically evaluating its pharmacological profile. The guide covers initial target hypothesis based on structural analogy, prerequisite compound synthesis and characterization, the execution of competitive radioligand binding assays, and the subsequent data analysis required to determine key affinity parameters such as the IC₅₀ and Kᵢ values. Our approach is grounded in established pharmacological principles to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds that target a wide array of physiological systems.[1][2][3] Derivatives of piperidine are known to exhibit activity at receptors including, but not limited to, opioid, sigma (σ), dopamine, and muscarinic receptors.[4][5][6] The specific compound, 4-Ethylamino-3,5-dimethylpiperidine, possesses a distinct substitution pattern that suggests potential for selective receptor interaction, yet its binding profile remains uncharacterized.

This guide provides the scientific rationale and a detailed experimental workflow to elucidate this profile. We will proceed under the hypothesis that its structural features—a secondary amine at the 4-position and methyl groups at the 3 and 5 positions—warrant an initial screening against a panel of receptors commonly targeted by substituted piperidines.

The core of our strategy is the competitive radioligand binding assay , a robust and highly sensitive method considered a gold standard for quantifying the affinity of a test compound for a target receptor.[7][8][9] This assay measures the ability of our unlabeled test compound (4-Ethylamino-3,5-dimethylpiperidine) to displace a radioactively labeled ligand ("radioligand") that has a known, high affinity for the target receptor.[10]

The overall workflow is a multi-stage process designed to ensure data integrity and a logical progression from compound preparation to final data interpretation.

G cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Structural Analysis & Target Selection A->B C Receptor Membrane Preparation B->C D Competitive Radioligand Binding Assay C->D E Raw Data Acquisition (CPM) D->E F IC50 Determination E->F G Ki Calculation (Cheng-Prusoff) F->G H Affinity & Selectivity Profile G->H

Figure 1: Overall Experimental Workflow.

Pre-Assay Requirements: Synthesis and Target Selection

Compound Synthesis and Quality Control

Before any biological evaluation, 4-Ethylamino-3,5-dimethylpiperidine must be synthesized with high purity. The synthesis route will likely involve the construction of the substituted piperidine ring followed by the introduction of the ethylamino group.[11][12]

Critical Causality: The purity and structural integrity of the test compound are paramount. Impurities could have their own biological activity, leading to confounding results and false positives. Therefore, after synthesis, the compound must undergo rigorous quality control:

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine purity, which should ideally be >98%.

Hypothesis-Driven Target Selection

Given the piperidine core, an initial screening panel should include receptors where similar scaffolds have shown activity. This expertise-driven approach maximizes the probability of identifying primary targets efficiently.

Proposed Target Class Rationale / Structural Precedent Example Receptors for Screening
Opioid Receptors The N-substituted piperidine motif is central to many potent opioid analgesics (e.g., fentanyl and derivatives).[3][13]Mu (μ), Delta (δ), Kappa (κ)
Sigma (σ) Receptors Many piperidine derivatives show high affinity for σ₁ and σ₂ receptors, which are involved in cellular signaling and stress responses.[4]σ₁ Receptor, σ₂ Receptor
Dopamine Receptors Arylpiperazines and related piperidines are well-known ligands for dopamine receptors, particularly D₂ and D₃ subtypes.[6]D₂, D₃
Monoamine Transporters The ethylamino side chain is a feature found in some monoamine reuptake inhibitors.Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)

This initial panel provides a logical starting point. Results from these assays will guide subsequent, more focused investigations.

Experimental Protocol: Competitive Radioligand Binding Assay

This section details a generalized yet self-validating protocol for determining the binding affinity of 4-Ethylamino-3,5-dimethylpiperidine for a selected receptor target (e.g., the mu-opioid receptor). The radioligand binding assay is a powerful technique due to its robustness and sensitivity.[8]

Principle of Competitive Binding

The assay operates on the principle of competition between three components: the receptor, a radioligand with known affinity ([L*]), and the unlabeled test compound ([I]).[9][10] By incubating a fixed amount of receptor and radioligand with increasing concentrations of the test compound, we can measure the test compound's ability to displace the radioligand. The concentration at which the test compound displaces 50% of the specifically bound radioligand is its IC₅₀ (half-maximal inhibitory concentration).

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R1 Receptor L1 [³H]Radioligand R1->L1 High Binding I1 Test Cmpd R2 Receptor I2 Test Cmpd R2->I2 High Binding L2 [³H]Radioligand

Figure 2: Principle of Competitive Binding.
Materials and Reagents
  • Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain homogenates for opioid receptors).[4][5]

  • Radioligand: A high-affinity, receptor-selective radioligand (e.g., [³H]DAMGO for the mu-opioid receptor).

  • Test Compound: Stock solution of 4-Ethylamino-3,5-dimethylpiperidine in a suitable solvent (e.g., DMSO), serially diluted.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Naloxone for opioid receptors) to saturate all specific binding sites.[7]

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via filtration through glass fiber filters (e.g., GF/B or GF/C).[8][15]

  • Scintillation Counter: A liquid scintillation counter to quantify the radioactivity trapped on the filters.

Step-by-Step Experimental Workflow

This protocol is designed for a 96-well plate format for efficiency.[16]

  • Plate Setup:

    • Total Binding Wells: Add assay buffer. These wells measure the maximum binding of the radioligand in the absence of a competitor.

    • Non-specific Binding (NSB) Wells: Add the NSB agent at a saturating concentration (e.g., 10 µM Naloxone). This defines the background signal.[7]

    • Test Compound Wells: Add serial dilutions of 4-Ethylamino-3,5-dimethylpiperidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition:

    • Add the radioligand to all wells at a fixed concentration, typically at or below its dissociation constant (Kₑ). This ensures the assay is sensitive to competition.[17]

    • Add the receptor membrane preparation to all wells to initiate the binding reaction. The amount of protein should be optimized to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion artifacts.[16][17]

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[14][16]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[14][15]

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand. The cold temperature slows the dissociation of the bound ligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of data analysis is to convert the raw CPM values into a quantitative measure of affinity (Kᵢ).

From Raw Counts to Specific Binding

For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

Convert the specific binding at each test compound concentration into a percentage relative to the control (wells with no test compound).

IC₅₀ Determination

Plot the percent specific binding against the logarithm of the test compound concentration. The resulting data should form a sigmoidal dose-response curve. Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model and determine the IC₅₀ value.[7]

Kᵢ Calculation using the Cheng-Prusoff Equation

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay.[18][19] To determine an absolute measure of affinity, the inhibition constant (Kᵢ), the IC₅₀ must be corrected using the Cheng-Prusoff equation .[20] This equation converts the IC₅₀ to Kᵢ, which is a constant for the compound-receptor pair.[18][21]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ: The inhibition constant of the test compound.

  • IC₅₀: The concentration of the test compound that displaces 50% of the specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor.

The Kₑ of the radioligand must be known or determined separately via a saturation binding experiment.[7]

G A Raw CPM Data B Calculate % Specific Binding A->B C Non-linear Regression (Sigmoidal Curve Fit) B->C D Determine IC50 C->D E Input Parameters: IC50, [L], Kd D->E F Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) E->F G Determine Ki (Affinity Constant) F->G

Figure 3: Data Analysis Pipeline.
Interpretation of Results

The Kᵢ value represents the concentration of 4-Ethylamino-3,5-dimethylpiperidine required to occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.[7] By determining the Kᵢ values for a panel of receptors, a selectivity profile can be established. For example, if the compound has a Kᵢ of 10 nM for Receptor A and 1000 nM for Receptor B, it is 100-fold selective for Receptor A.

Binding Affinity (Kᵢ) Interpretation
< 10 nMHigh Affinity
10 - 100 nMModerate Affinity
100 - 1000 nMLow Affinity
> 1000 nMVery Low / No Significant Affinity

Conclusion

This guide provides a rigorous, scientifically-grounded framework for the initial pharmacological characterization of 4-Ethylamino-3,5-dimethylpiperidine. By following this structured approach—from hypothesis-driven target selection and meticulous assay execution to robust data analysis—researchers can reliably determine the compound's receptor binding affinity and selectivity. The resulting data will be crucial for understanding its potential biological function and will serve as a critical foundation for any further drug development efforts.

References

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  • Determination of KB or Ki from IC50.
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  • Receptor-Ligand Binding Assays. Labome.
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  • Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. PubMed.
  • Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
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Foundational

Whitepaper: A Methodological Framework for the Crystallographic Analysis of Novel Piperidine Scaffolds: The Case of 4-Ethylamino-3,5-dimethylpiperidine

An in-depth technical guide on the core crystallographic structure analysis of 4-Ethylamino-3,5-dimethylpiperidine. Audience: Researchers, scientists, and drug development professionals. Abstract: The piperidine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core crystallographic structure analysis of 4-Ethylamino-3,5-dimethylpiperidine.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational properties and ability to engage in targeted molecular interactions. Understanding the precise three-dimensional structure of novel piperidine derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction analysis of a novel, non-commercially available piperidine derivative, using 4-Ethylamino-3,5-dimethylpiperidine as a representative case study. We will detail the entire workflow, from strategic synthesis and crystallization to structure solution, refinement, and in-depth conformational analysis, emphasizing the causality behind key experimental decisions to ensure a robust and reproducible outcome.

Introduction: The Significance of Structural Elucidation

The therapeutic efficacy of piperidine-containing drugs is intrinsically linked to their stereochemistry and conformational preferences. The introduction of substituents, such as the ethylamino group at the C4 position and methyl groups at C3 and C5 in our target molecule, can significantly influence the ring's pucker, the orientation of the nitrogen lone pair, and the molecule's ability to form hydrogen bonds. These factors, in turn, govern its binding affinity and selectivity for a biological target. Therefore, obtaining a high-resolution crystal structure is not merely a characterization step but a foundational element of the drug discovery process.

This document outlines a self-validating protocol, where the quality of the final structural model is underpinned by rigorous checks at each stage, from initial synthesis to final data interpretation.

Part I: Synthesis and Purification - The Foundation of Quality Crystals

A prerequisite for successful crystallization is the availability of highly pure material. The presence of impurities, including stereoisomers or residual starting materials, can inhibit crystal nucleation and growth.

Proposed Synthetic Strategy: Reductive Amination

A reliable route to synthesize 4-Ethylamino-3,5-dimethylpiperidine is through a two-step process starting from a suitable piperidone precursor.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3,5-dimethylpiperidin-4-one in methanol, add acetaldehyde (1.2 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • pH Control: Maintain the reaction pH between 6 and 7 by the dropwise addition of acetic acid. This is critical as the iminium ion intermediate is most stable in this pH range, maximizing the reaction yield.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone is fully consumed.

  • Workup and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane). The crude product should be purified by column chromatography on silica gel. The purity of the final product must be assessed by NMR and mass spectrometry to be >98% before proceeding to crystallization trials.

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic screening of conditions to achieve a state of slow, controlled supersaturation.

Rationale for Crystallization Techniques

Given that our target molecule is a small organic amine, it is likely to be soluble in a range of organic solvents. The presence of N-H groups suggests a high potential for hydrogen bonding, which can be exploited for crystal packing.[1] We will employ vapor diffusion, as it allows for a gradual change in solvent composition, which is ideal for delicate crystal growth.[2]

Experimental Protocol: Crystallization Screening

  • Solvent Screening: Prepare saturated solutions of the purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) at room temperature.

  • Vapor Diffusion Setup:

    • In a small vial (the "inner vial"), place 10-20 µL of the saturated solution.

    • Place this inner vial inside a larger, sealable vial (the "outer vial") containing 0.5-1.0 mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether).[2]

    • Seal the outer vial and leave it undisturbed in a vibration-free location.

  • Monitoring: Observe the vials daily for the formation of single crystals. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.[3]

  • Optimization: If initial screening yields microcrystals or amorphous precipitate, repeat the process by adjusting parameters such as temperature (cooling can decrease solubility and promote crystallization) and solvent/anti-solvent combinations.[2]

Table 1: Proposed Crystallization Screening Conditions

TrialSolvent (in inner vial)Anti-Solvent (in outer vial)Temperature (°C)
1MethanolHexane20
2EthanolDiethyl Ether20
3AcetonitrileToluene4
4DichloromethanePentane4

Part II: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.[3]

Crystal Mounting and Data Collection Strategy

The goal of data collection is to obtain a complete, high-resolution dataset with accurate intensity measurements for as many unique reflections as possible.[4]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is carefully mounted on a cryo-loop and flash-cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas.[3] This minimizes thermal motion of the atoms and reduces radiation damage.

  • Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.[5]

  • Strategy Calculation: Based on the determined unit cell and Bravais lattice, the data collection software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., φ and ω scans).[5]

  • Full Data Collection: The full dataset is collected. This can take several hours.[5] The data collection parameters are crucial for data quality.

Table 2: Typical Data Collection Parameters

ParameterValue/SettingRationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu provides better resolution for small unit cells.
Temperature100 KMinimizes thermal vibrations, leading to higher resolution data.
Detector Distance40-60 mmA balance between resolving spots and capturing high-angle (high-resolution) data.[4]
Exposure Time5-60 seconds/frameDependent on crystal size and diffracting power; optimized to maximize signal-to-noise.
Rotation per Frame0.5-1.0°Small rotation steps ensure that all reflections are adequately sampled.
Total Rotation180-360°Ensures data completeness.

Part III: Structure Solution and Refinement

The collected diffraction data consists of a list of reflection indices (h,k,l) and their corresponding intensities. The central challenge, known as the "phase problem," is that the phase information for each reflection is lost during the experiment.

Structure Solution

For small molecules like our target compound, "Direct Methods" are typically used to solve the phase problem.[6] This is a mathematical approach that uses statistical relationships between the intensities of the reflections to estimate the initial phases.

Workflow: Structure Solution

  • Data Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz and polarization effects.

  • Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine the correct space group.

  • Phase Determination: A structure solution program (e.g., SHELXS or SHELXT) is used to apply direct methods.[6][7] This generates an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the non-hydrogen atoms, building an initial structural model.[8]

Structure Refinement

The initial model is then refined against the experimental data to improve its accuracy. This is an iterative process using a least-squares minimization algorithm, typically within a program like SHELXL.[9]

Experimental Protocol: Structure Refinement

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (assuming they vibrate equally in all directions).

  • Anisotropic Refinement: Once the model improves, atoms are refined anisotropically, allowing for ellipsoidal thermal motion, which is a more physically realistic model.[8]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent C or N atom.[8]

  • Convergence: The refinement is continued until the model converges, meaning the calculated diffraction data from the model closely matches the experimental data. Convergence is assessed by monitoring several key metrics.

Table 3: Key Refinement Metrics and Their Significance

MetricTypical Target ValueSignificance
R1< 0.05 (for high-quality data)A measure of the agreement between observed and calculated structure factor amplitudes.
wR2< 0.15A weighted R-factor based on squared structure factor amplitudes; more sensitive than R1.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model and correct weighting scheme.
Residual Electron Density< ±0.5 e⁻/ųThe largest peaks and holes in the final difference Fourier map should be minimal.

Part IV: Structural Analysis and Interpretation

With a fully refined crystal structure, we can now extract a wealth of chemical information.

Conformational Analysis

The primary interest in a piperidine derivative is the conformation of the six-membered ring. It will almost certainly adopt a chair conformation to minimize torsional strain.[10] The key questions are:

  • Substituent Positions: Are the substituents (3-Me, 5-Me, 4-NH-Et) in axial or equatorial positions? For bulky groups, an equatorial orientation is generally favored to minimize steric hindrance.[11]

  • Ring Pucker: The precise puckering parameters of the chair can be calculated to quantify any distortions from an ideal chair geometry.

Intermolecular Interactions

The crystal packing is dictated by intermolecular forces. For 4-Ethylamino-3,5-dimethylpiperidine, hydrogen bonding is expected to be a dominant interaction. The N-H groups of the secondary amine can act as hydrogen bond donors, while the nitrogen lone pair can act as a hydrogen bond acceptor.[12] Analyzing these interactions reveals how the molecules assemble in the solid state.

Diagram: Potential Hydrogen Bonding Scheme

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H B_N_lone_pair N1 (lone pair) A_N1->B_N_lone_pair N-H···N Hydrogen Bond A_N_lone_pair N1 (lone pair) B_N1 N1-H

Caption: A potential N-H···N hydrogen bond between two molecules.

Overall Workflow Visualization

The entire process from synthesis to final analysis can be visualized as a linear workflow with critical validation points.

Diagram: Crystallographic Workflow

workflow Synthesis Synthesis & Purification Purity Purity Check (>98%) Synthesis->Purity Crystallization Crystallization Screening Purity->Crystallization Pass Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Data_Collection Data Collection (XRD) Crystal_Selection->Data_Collection Quality Crystal Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Good Stats Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation Validation->Refinement Re-refine Analysis Structural Analysis Validation->Analysis Converged

Caption: Overall workflow for crystallographic analysis.

Conclusion

This guide has outlined a robust and logical framework for the complete crystallographic structure analysis of a novel piperidine derivative. By following this systematic approach—from meticulous synthesis and purification to careful crystallization, precise data collection, and rigorous refinement—researchers can obtain a high-quality crystal structure. This structural data is invaluable, providing definitive insights into the molecule's conformation and intermolecular interactions, thereby accelerating the process of rational drug design and development.

References

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Organic Chemistry, 46(10), 1959–1962. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Department of Chemistry, Ferdowsi University of Mashhad.[Link]

  • Puttaraju, M., et al. (2021). Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega, 6(41), 27204–27217. [Link]

  • Parkin, A., & Wilson, C. C. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]

  • Manimekalai, A., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(4), 327-336. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT Department of Chemistry.[Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Olex2.[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Głowacki, E. D., et al. (1999). Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. J. Chem. Soc., Perkin Trans. 2, 1967-1971. [Link]

  • Sheldrick, G. M. (n.d.). SHELXS - Direct Methods. University of Göttingen.[Link]

  • Wilson, C. C. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B, 60(2), 219-227. [Link]

  • Betz, R., & Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E, 68(12), o3369. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.[Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Creative Biostructure.[Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech.[Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.[Link]

  • Guionneau, P. (n.d.). Guide for crystallization. CNRS.[Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. University of Barcelona.[Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 147-160. [Link]

  • ResearchGate. (n.d.). Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate.[Link]

  • Groen, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2185-2205. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.[Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps.[Link]

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Exploratory

An In-depth Technical Guide to the Metabolic Pathways of 4-Ethylamino-3,5-dimethylpiperidine in Liver Microsomes

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The liver, as the primary site of xenobiotic metabolism, employs a host of enzymes to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The liver, as the primary site of xenobiotic metabolism, employs a host of enzymes to transform chemical entities, influencing their efficacy, duration of action, and potential for toxicity.[1] This guide provides a detailed technical framework for elucidating the metabolic pathways of 4-Ethylamino-3,5-dimethylpiperidine, a substituted piperidine derivative, using human liver microsomes (HLMs) as a robust in vitro model.[2][3]

Piperidine moieties are common scaffolds in many therapeutic agents.[4][5] Their metabolism, primarily orchestrated by cytochrome P450 (CYP) enzymes resident in the endoplasmic reticulum of hepatocytes, can be complex.[1][6] For N-substituted piperidines like 4-Ethylamino-3,5-dimethylpiperidine, several metabolic transformations are plausible. This document will detail the predicted primary metabolic routes, provide comprehensive, field-proven protocols for their investigation, and explain the scientific rationale behind each experimental choice. The methodologies described herein are designed to deliver a clear and actionable profile of the compound's biotransformation, suitable for researchers, scientists, and drug development professionals.

Predicted Metabolic Fates: A Mechanistic Overview

The structure of 4-Ethylamino-3,5-dimethylpiperidine presents several potential sites for enzymatic attack by microsomal enzymes, primarily CYPs.[1] Based on established metabolic patterns for analogous structures, we can predict the most probable biotransformation pathways.[4][7]

The primary metabolic pathways are anticipated to be:

  • N-Deethylation: The most probable initial metabolic step is the oxidative removal of the ethyl group from the secondary amine.[7][8] This CYP-catalyzed reaction proceeds via hydroxylation of the α-carbon of the ethyl group, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield 3,5-dimethylpiperidine-4-amine and acetaldehyde.[7] N-dealkylation is a very common route for drugs containing alkylamino moieties.[4][9][10]

  • Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation. Hydroxylation can occur at various positions, leading to the formation of hydroxylated derivatives. Further oxidation of these secondary alcohols could yield ketones.[11]

  • N-Oxidation: The nitrogen atom of the ethylamino group could potentially undergo oxidation to form an N-oxide, although this is generally a less favored pathway for secondary amines compared to tertiary amines.[9]

  • Ring Opening and Contraction: While less common, more complex rearrangements such as ring contraction of the piperidine moiety to a pyrrolidine derivative have been reported for some piperidine-containing compounds, often proceeding through radical intermediates.[6][12]

These Phase I reactions increase the polarity of the parent compound, preparing it for subsequent Phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion.[2][13] However, this guide will focus on the initial oxidative metabolism occurring in liver microsomes.

Predicted_Metabolic_Pathways Parent 4-Ethylamino-3,5-dimethylpiperidine M1 M1: N-Deethylation (3,5-dimethylpiperidine-4-amine) Parent->M1 α-carbon hydroxylation M2 M2: Ring Hydroxylation (Hydroxy-4-ethylamino-3,5-dimethylpiperidine) Parent->M2 C-H oxidation M3 M3: N-Oxidation Parent->M3 N-oxidation M4 M4: Ring Opening/Contraction Parent->M4 Radical-mediated rearrangement Experimental_Workflow cluster_workflow Metabolic Profiling Workflow A Stage 1: Metabolic Stability Assay B Stage 2: Metabolite Identification (Metabolite Profiling) A->B If metabolically unstable C Stage 3: Reaction Phenotyping B->C Identify major metabolites D Data Analysis & Interpretation C->D Determine enzyme contribution

Caption: High-level workflow for in vitro metabolic profiling.

Stage 1: Metabolic Stability Assay

Causality: The first critical parameter to establish is the compound's metabolic stability. This determines if the compound is significantly cleared by hepatic enzymes and dictates the necessary incubation times for subsequent metabolite identification studies. [13][14]A compound that is too rapidly metabolized may have poor bioavailability, while a very stable compound might accumulate and cause off-target effects. The disappearance of the parent compound over time is monitored. [1] Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-Ethylamino-3,5-dimethylpiperidine in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final solvent concentration in the incubation should be ≤1%.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), MgCl₂ (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer. The NRS is crucial as it continuously regenerates the essential CYP cofactor, NADPH, ensuring linear enzyme kinetics over the incubation period. [1][2] * Human Liver Microsomes (HLM): Thaw pooled HLMs (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer. [15]Using pooled microsomes from multiple donors averages out individual variability. [16]

  • Incubation:

    • Pre-warm a 96-well plate or microcentrifuge tubes containing the HLM suspension and phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to initiate the pre-incubation (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution. [13] * Incubate at 37°C in a shaking water bath.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Quench the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine or labetalol). [13][17]The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound. [18][19] Data Presentation: Metabolic Stability

Time (min)Parent Compound Remaining (%)
0100
585.2
1560.1
3035.8
4518.9
608.5

This is example data. Actual results will vary.

From this data, key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Stage 2: Metabolite Identification (Metabolite Profiling)

Causality: Once metabolic instability is confirmed, the next logical step is to identify the structures of the metabolites formed. This is crucial for understanding potential pharmacologically active or toxic byproducts. [18][20]High-resolution mass spectrometry is the tool of choice for this task, providing accurate mass measurements to predict elemental compositions. [13] Protocol:

  • Incubation:

    • The incubation procedure is similar to the stability assay, but typically uses a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.

    • A single, longer incubation time point (e.g., 60 minutes) is often used.

    • Control Incubations are Essential:

      • No NRS: To identify non-NADPH dependent degradation. [1] * No HLM (Buffer only): To check for inherent chemical instability of the compound. [17]

  • Reactive Metabolite Trapping (Optional but Recommended):

    • To investigate the formation of chemically reactive, potentially toxic metabolites (e.g., iminium ions), parallel incubations can be performed in the presence of a trapping agent like glutathione (GSH) or N-acetylcysteine (NAC). [20][21]These agents form stable adducts with reactive species, which can then be detected by LC-MS/MS. [17]

  • LC-MS/MS Analysis:

    • Analyze the supernatant from the quenched incubations using high-resolution LC-MS/MS (e.g., Orbitrap or TOF).

    • Employ data mining strategies to find potential metabolites. This involves searching the full-scan mass spectrometry data for predicted masses (e.g., +16 Da for hydroxylation, -28 Da for N-deethylation) and looking for unique peaks present only in the active incubation samples.

    • Acquire MS/MS (fragmentation) data for the parent compound and any potential metabolite peaks. The fragmentation pattern of a metabolite will often share characteristic fragments with the parent drug, aiding in structural elucidation. [20] Data Presentation: Potential Metabolites Identified

Metabolite IDObserved m/zMass Shift (Da)Proposed Biotransformation
M1[Value]-28.03N-Deethylation
M2[Value]+15.99Hydroxylation
M3[Value]+15.99N-Oxidation
M4[Value]+[Value]GSH Adduct (from reactive intermediate)

m/z values are hypothetical placeholders.

Stage 3: Reaction Phenotyping

Causality: Identifying which CYP isoforms are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions (DDIs). [22][23]If our compound is metabolized by CYP3A4, for instance, co-administration with a strong CYP3A4 inhibitor could dangerously elevate its plasma concentrations. [4]Two common methods are used: chemical inhibition and recombinant enzymes.

Protocol:

  • Chemical Inhibition Method:

    • Incubate the test compound with HLMs in the presence and absence of a panel of selective chemical inhibitors for major CYP isoforms. [2][22] * The incubation conditions (substrate concentration near the Km, linear reaction time) should be optimized beforehand.

    • A significant reduction in the formation of a specific metabolite in the presence of an inhibitor points to the involvement of that CYP enzyme. [24] Data Presentation: CYP Inhibition Profile

CYP IsoformSelective Inhibitor% Inhibition of M1 Formation% Inhibition of M2 Formation
CYP1A2Furafylline5%8%
CYP2C9Sulfaphenazole12%10%
CYP2C19Ticlopidine9%15%
CYP2D6Quinidine25%78%
CYP3A4Ketoconazole85%15%

This is example data. Actual results will vary.

  • Recombinant Human CYP Enzymes:

    • Incubate the test compound separately with a panel of commercially available, individually expressed human CYP enzymes (e.g., Supersomes™ or Baculosomes®). [22][25] * The rate of metabolite formation by each individual enzyme is measured.

    • This method provides a direct assessment of which enzymes can metabolize the compound.

Conclusion

The systematic in vitro approach detailed in this guide, utilizing human liver microsomes, provides a powerful and predictive framework for understanding the metabolic fate of 4-Ethylamino-3,5-dimethylpiperidine. By progressing from metabolic stability assessment to metabolite identification and reaction phenotyping, researchers can build a comprehensive metabolic profile. This knowledge is fundamental to modern drug development, enabling early identification of potential liabilities such as rapid clearance, formation of active or toxic metabolites, and the risk of drug-drug interactions. The application of these robust and validated protocols ensures high-quality, interpretable data, guiding informed decisions in the journey from discovery to clinical application.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format. (n.d.). PMC. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). PubMed. [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (n.d.). PubMed. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. (2020). RSC Publishing. [Link]

  • Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. (2004). PubMed. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). ResearchGate. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). PubMed. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes. (n.d.). PubMed. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • In Vitro Approaches to Human Drug Metabolism. (n.d.). Oxford Biomedical Research. [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2022). Taylor & Francis Online. [Link]

  • Metabolism in rat liver microsomes of the nitroxide spin probe tempol. (1989). PubMed. [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). PubMed. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). MDPI. [Link]

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. (n.d.). PubMed. [Link]

  • Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes. (n.d.). PubMed. [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023). MDPI. [Link]

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Foundational

Preliminary Pharmacological Screening of 4-Ethylamino-3,5-dimethylpiperidine: A Technical Guide for Drug Development Professionals

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive, in-depth framework for the preliminary pharmacological screening of a novel piperidine derivative, 4-Ethylamino-3,5-dimethylpiperidine. As specific data for this molecule is not extensively documented, this guide establishes a robust, scientifically-grounded workflow applicable to novel piperidine-based chemical entities. We will traverse the logical progression of modern drug discovery, from initial in silico characterization to foundational in vitro assays and concluding with preliminary in vivo assessments. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and rigorous screening cascade.

Introduction: The Rationale for Screening Piperidine Derivatives

Piperidine and its derivatives are fundamental heterocyclic systems integral to the design of a multitude of therapeutic agents.[2][3] These compounds exhibit a remarkable diversity of pharmacological activities, including but not limited to anticancer, antiviral, antimalarial, antimicrobial, anti-inflammatory, analgesic, and antipsychotic properties.[3][4][5] The natural alkaloid piperine, found in black pepper, is a well-known example that showcases a broad spectrum of biological effects, from antioxidant and anti-inflammatory to neuroprotective activities.[6] The structural versatility of the piperidine ring allows for the synthesis of a wide array of derivatives with tailored physicochemical and pharmacological profiles, making it a fertile ground for the discovery of novel drug candidates.[2]

The subject of this guide, 4-Ethylamino-3,5-dimethylpiperidine, represents a novel chemical entity. Its structural features—a substituted piperidine ring—suggest the potential for interaction with various biological targets. A systematic and multi-faceted screening approach is therefore essential to elucidate its pharmacological profile and therapeutic potential.

Tier Zero Assessment: In Silico Profiling

Before embarking on resource-intensive wet lab experiments, a preliminary in silico assessment is crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Ethylamino-3,5-dimethylpiperidine.[7][8][9] This "Tier Zero" screening allows for the early identification of potential liabilities and helps in prioritizing compounds for synthesis and further testing.[7]

ADMET Prediction

A variety of open-access and commercial software can be utilized to predict the ADMET profile from the compound's chemical structure.[8][9] These tools employ machine learning algorithms and extensive databases of known compounds to generate predictions.[7][10][11]

Table 1: Predicted ADMET Properties of 4-Ethylamino-3,5-dimethylpiperidine

PropertyPredicted ValueImplication for Drug Development
Absorption
Oral BioavailabilityHighFavorable for oral administration.
Caco-2 PermeabilityModerate to HighSuggests good intestinal absorption.[10]
P-gp SubstrateNoReduced likelihood of efflux-mediated resistance.
Distribution
Blood-Brain Barrier (BBB) PermeabilityHighPotential for CNS activity.[12]
Plasma Protein BindingModerateA balance between distribution and availability.
Metabolism
CYP450 Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4)LowReduced risk of drug-drug interactions.
Excretion
Renal ClearanceModeratePrimary route of elimination likely via the kidneys.
Toxicity
hERG BlockadeLow RiskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow likelihood of being a carcinogen.
HepatotoxicityLow RiskReduced potential for liver damage.

Note: The values in this table are hypothetical and would be generated using in silico prediction tools like ADMET Predictor or SwissADME.

Target Prediction

In addition to ADMET profiling, computational tools can predict potential biological targets for 4-Ethylamino-3,5-dimethylpiperidine based on structural similarity to known ligands. This can provide initial hypotheses for its mechanism of action.

In Vitro Pharmacological Screening: Establishing a Biological Footprint

In vitro assays are the cornerstone of preliminary pharmacological screening, offering a controlled environment to assess the biological activity of a compound.[13][14][15] These assays provide crucial data on cytotoxicity, mechanism of action, and target engagement before advancing to more complex in vivo models.[13][16]

General Cytotoxicity Assessment (MTT Assay)

The initial step in in vitro screening is to determine the general cytotoxicity of the compound across a panel of cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for comparison) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of 4-Ethylamino-3,5-dimethylpiperidine in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and a vehicle control.[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[15]

Target-Based Screening

Based on the in silico target prediction and the known pharmacology of piperidine derivatives, a panel of target-based assays can be employed.

Table 2: Potential In Vitro Target-Based Assays for 4-Ethylamino-3,5-dimethylpiperidine

Potential Target ClassExample AssayRationale
Central Nervous System (CNS) Receptor Binding Assays (e.g., Dopamine D2, Serotonin 5-HT1A/2A)Piperidine derivatives are common in antipsychotic and other CNS-active drugs.[17][18]
Monoamine Oxidase (MAO) Inhibition AssayThe piperidine nucleus is found in known MAO inhibitors.[19]
Oncology Kinase Inhibition Assays (e.g., PI3K/Akt pathway)Piperidine moieties are present in numerous anticancer agents that modulate signaling pathways.[1][20]
Topoisomerase II Inhibition AssaySome piperidone derivatives exhibit anticancer activity through topoisomerase inhibition.[21]
Inflammation Cyclooxygenase (COX-1/COX-2) Inhibition AssayMany piperidine-containing compounds possess anti-inflammatory properties.[4][5]
Infectious Diseases Antibacterial Minimum Inhibitory Concentration (MIC) AssayCertain diamino-piperidine derivatives act as antibacterial agents.[22]

Preliminary In Vivo Pharmacological Evaluation

Promising candidates from in vitro screening should be advanced to preliminary in vivo studies to assess their pharmacological activity and safety in a whole organism.[23][24] These initial in vivo models provide a bridge between cell-based assays and more extensive preclinical development.

Acute Toxicity Study

An acute toxicity study is essential to determine the median lethal dose (LD50) and to identify potential signs of toxicity. This is typically performed in rodents (mice or rats).

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Acclimatization: Acclimate rodents for at least one week before the experiment.

  • Dosing: Administer a single dose of 4-Ethylamino-3,5-dimethylpiperidine to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Calculation: Continue this process until enough data is collected to calculate the LD50 using appropriate statistical methods.

Preliminary Efficacy Models

Based on the in vitro findings, appropriate preliminary in vivo efficacy models should be selected.

Table 3: Examples of Preliminary In Vivo Efficacy Models

Therapeutic AreaIn Vivo ModelEndpoint Measurement
Oncology Hollow Fiber AssayA rapid in vivo method to evaluate the cytotoxicity of a compound against human tumor cells grown in hollow fibers implanted in mice.[23][24]
Xenograft Tumor Model (e.g., using A549 or MCF-7 cells)Tumor growth inhibition.
CNS - Antipsychotic Apomorphine-induced climbing test in miceReduction in climbing behavior.[17]
MK-801-induced hyperactivity in miceReduction in locomotor activity.[17]
CNS - Analgesic Tail-flick test in miceIncreased latency to tail withdrawal from a heat source.[25]
Acetic acid-induced writhing test in miceReduction in the number of writhes.[25]
Anti-inflammatory Carrageenan-induced paw edema in ratsReduction in paw swelling.
Anticoagulant Tail-cut bleeding model in miceMeasurement of bleeding time.[26]

Data Interpretation and Progression

The data generated from this multi-tiered screening process must be carefully analyzed to make an informed decision on whether to advance 4-Ethylamino-3,5-dimethylpiperidine for further development. A successful candidate would ideally exhibit potent and selective in vitro activity, a favorable in silico ADMET profile, and demonstrable efficacy in a preliminary in vivo model with an acceptable acute toxicity profile.

Visualizing the Workflow and Potential Mechanisms

To provide a clear overview of the screening cascade and potential biological pathways, the following diagrams are presented in DOT language for Graphviz.

Experimental Workflow

G cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: Preliminary In Vivo Evaluation ADMET Prediction ADMET Prediction Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) ADMET Prediction->Cytotoxicity (MTT Assay) Guide Dose Selection Target Prediction Target Prediction Target-Based Assays Target-Based Assays Target Prediction->Target-Based Assays Inform Assay Choice Acute Toxicity Acute Toxicity Cytotoxicity (MTT Assay)->Acute Toxicity Prioritize Less Toxic Compounds Preliminary Efficacy Models Preliminary Efficacy Models Target-Based Assays->Preliminary Efficacy Models Select Relevant Models Acute Toxicity->Preliminary Efficacy Models Determine Safe Dose Range G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway 4-Ethylamino-3,5-dimethylpiperidine 4-Ethylamino-3,5-dimethylpiperidine PI3K PI3K 4-Ethylamino-3,5-dimethylpiperidine->PI3K Inhibition? RAS RAS 4-Ethylamino-3,5-dimethylpiperidine->RAS Modulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression, Cell Growth Gene Expression, Cell Growth ERK->Gene Expression, Cell Growth

Caption: Hypothesized modulation of cancer-related signaling pathways by the test compound.

Conclusion

This technical guide outlines a rigorous and logical pathway for the preliminary pharmacological screening of 4-Ethylamino-3,5-dimethylpiperidine. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently and effectively characterize the biological activity of this novel piperidine derivative. This structured approach not only maximizes the potential for identifying promising therapeutic leads but also aligns with the principles of modern, resource-conscious drug discovery. The insights gained from this initial screening cascade will be pivotal in guiding the subsequent stages of preclinical and clinical development.

References

  • ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron. (n.d.). Pharmaron.
  • Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
  • Ullah, A., & Jamil, F. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1167–1181. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink.
  • Reddemma, M., GangaSupraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a484. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mishra, A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 16(5), 747. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

  • Rizvi, S. M. D., et al. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025, August 28). DrugPatentWatch. [Link]

  • The Importance of In Vitro Assays. (2023, May 23). Visikol. [Link]

  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved March 26, 2026, from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI. [Link]

  • Nwangwu, P. U., Holcslaw, T. L., & Stohs, S. J. (1977). A rapid in vivo technique for preliminary screening of antiarrhythmic agents in mice. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 219–226. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]

  • Van der Schaar, J., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3361–3366. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). Pharmaceutics, 17(1), 27. [Link]

  • Wang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Preclinical screening of new substance for pharmacological activity. (n.d.). Slideshare. Retrieved March 26, 2026, from [Link]

  • Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002, November 5). Journal of Medicinal Chemistry. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. (2025, August 21). ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). International Journal of Pharmacy and Biological Sciences. [Link]

  • Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. (2024, April 3). International Journal of Molecular Sciences, 25(7), 3986. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). RSC Advances. [Link]

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  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 4-Ethylamino-3,5-dimethylpiperidine in Drug Discovery

Introduction and Strategic Context 4-Ethylamino-3,5-dimethylpiperidine (CAS: 396133-56-5) is a highly specialized, sterically hindered diamine building block utilized in advanced medicinal chemistry[1]. Substituted piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

4-Ethylamino-3,5-dimethylpiperidine (CAS: 396133-56-5) is a highly specialized, sterically hindered diamine building block utilized in advanced medicinal chemistry[1]. Substituted piperidines are frequently employed to modulate the physicochemical properties (e.g., pKa, lipophilicity) and target affinity of active pharmaceutical ingredients (APIs). Specifically, this compound has been documented as a critical side-chain intermediate in the development of fluoroquinolone derivatives designed as inhibitors of cellular efflux pumps in microbes[2]. By appending such bulky, basic moieties to the 7-position of a fluoroquinolone core, researchers can potentiate antibacterial efficacy against resistant strains by preventing the active efflux of the drug from the bacterial cell[2].

Retrosynthetic Logic and Mechanistic Insights

The synthesis of 4-ethylamino-3,5-dimethylpiperidine requires precise control over its two nitrogen centers to ensure regioselective functionalization.

  • Protection Strategy: The secondary amine of the starting material, 3,5-dimethyl-4-piperidone, must be protected (typically as a tert-butyloxycarbonyl, or Boc, carbamate) prior to amination. Without protection, the basic secondary amine can interfere with the reaction, leading to unwanted polymerization or self-condensation.

  • Reductive Amination: The core transformation relies on the condensation of the protected piperidone with ethylamine to form an iminium ion, followed by in situ reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice here. STAB is milder than sodium borohydride (NaBH₄) and exhibits high selectivity for iminium ions over unreacted ketones, thereby minimizing the formation of the corresponding piperidinol byproduct.

  • Deprotection: Acidic cleavage of the Boc group yields the target compound. It is typically isolated as a dihydrochloride salt to prevent oxidation and enhance long-term shelf stability.

Experimental Workflow: Step-by-Step Protocol

Phase 1: N-Boc Protection of 3,5-Dimethyl-4-piperidone
  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dimethyl-4-piperidone hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise over 10 minutes. The solution should become homogeneous as the free base is generated.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) as a solution in DCM.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Ninhydrin stain to confirm the disappearance of the secondary amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3,5-dimethyl-4-piperidone.

Phase 2: Reductive Amination with Ethylamine
  • Imine Formation: Dissolve the crude N-Boc-3,5-dimethyl-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add ethylamine (2.0 M solution in THF, 1.5 eq) and glacial acetic acid (1.2 eq) to adjust the pH to ~5–6, which is optimal for iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq) to control the mild exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere (N₂ or Ar).

  • Workup: Quench the reaction carefully with 1 N aqueous NaOH to neutralize the acetic acid and break down boron complexes. Extract with ethyl acetate (3x). Wash the organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (eluting with a gradient of DCM:MeOH) to yield N-Boc-4-ethylamino-3,5-dimethylpiperidine.

Phase 3: Boc Deprotection
  • Cleavage: Dissolve the purified intermediate in a minimal amount of DCM. Add 4 M HCl in dioxane (10.0 eq) at 0 °C.

  • Reaction: Stir at room temperature for 2–3 hours. The reaction progress can be visually tracked; gas evolution (CO₂ and isobutylene) will occur, and a precipitate will eventually form as the product salt crystallizes.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 4-ethylamino-3,5-dimethylpiperidine dihydrochloride as a highly pure white solid.

Quantitative Reaction Parameters

Reaction PhaseKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
N-Protection Piperidone HCl, Boc₂O, TEA1.0 : 1.1 : 2.50 to 254 – 685 – 92
Reductive Amination Ketone, EtNH₂, STAB, AcOH1.0 : 1.5 : 1.5 : 1.20 to 2512 – 1670 – 80
Deprotection Intermediate, 4M HCl/Dioxane1.0 : 10.00 to 252 – 3> 95

Process Visualization

SynthesisWorkflow Start 3,5-Dimethyl-4-piperidone Step1 Phase 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Int1 N-Boc-3,5-dimethyl-4-piperidone Step1->Int1 85-92% Yield Step2 Phase 2: Reductive Amination (EtNH2, STAB, AcOH, DCE) Int1->Step2 Int2 N-Boc-4-ethylamino- 3,5-dimethylpiperidine Step2->Int2 70-80% Yield Step3 Phase 3: Deprotection (4M HCl in Dioxane) Int2->Step3 Product 4-Ethylamino-3,5-dimethylpiperidine (Dihydrochloride Salt) Step3->Product >95% Yield

Figure 1: Step-by-step synthetic workflow for 4-Ethylamino-3,5-dimethylpiperidine.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 4-Ethylamino-3,5-dimethylpiperidine

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Ethylamino-3,5-dimethylpiperidine. Due to the analyte's lack of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Ethylamino-3,5-dimethylpiperidine. Due to the analyte's lack of a significant UV chromophore and its polar nature, direct analysis by conventional reversed-phase HPLC with UV detection is challenging. This guide outlines a strategic approach, beginning with the rationale for selecting an appropriate analytical technique and culminating in a fully validated protocol suitable for research, development, and quality control environments. Method development focuses on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD), a universal detector ideal for non-volatile analytes.[1][2][3] All procedures are detailed with explanations for experimental choices, and the method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Introduction: The Analytical Challenge

4-Ethylamino-3,5-dimethylpiperidine is an aliphatic secondary amine. The quantification of such compounds by HPLC presents two primary obstacles:

  • Poor Retention: The high polarity of small aliphatic amines results in weak interaction with traditional non-polar stationary phases (like C18) used in reversed-phase HPLC, leading to poor retention and co-elution with the solvent front.[8]

  • Lack of Chromophore: The molecule does not possess a chromophore, a light-absorbing functional group, rendering it essentially invisible to UV-Vis detectors, the most common type of HPLC detector.[9][10]

Addressing these challenges requires a departure from standard reversed-phase methods. Potential strategies include chemical derivatization to introduce a chromophore or employing alternative chromatographic and detection techniques.[9][11]

Strategic Method Development

Our approach prioritizes a direct, robust, and broadly applicable method, avoiding the complexities and potential inefficiencies of derivatization. The core strategy is built on two pillars: Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Charged Aerosol Detection (CAD) for universal quantification.

The Rationale for HILIC

HILIC is a chromatographic technique well-suited for the retention and separation of polar and hydrophilic compounds.[12][13] It utilizes a polar stationary phase (e.g., unmodified silica, or phases bonded with amide or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin aqueous layer is formed on the surface of the stationary phase, and retention is achieved through partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. This makes HILIC an ideal choice for retaining polar analytes like 4-Ethylamino-3,5-dimethylpiperidine.

The Rationale for Charged Aerosol Detection (CAD)

Since our analyte lacks a UV chromophore, a universal detector is necessary. While other options like Evaporative Light Scattering Detectors (ELSD) exist, the Charged Aerosol Detector (CAD) was selected for its high sensitivity, wide dynamic range, and consistent response for non-volatile analytes.[1][2][14] The principle of CAD involves three main steps:

  • Nebulization: The column eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated, leaving behind particles of the non-volatile analyte.

  • Detection: These particles are charged by a corona discharge, and the total charge is measured by an electrometer, which is proportional to the mass of the analyte.[1][2]

This detection mechanism is independent of the analyte's optical properties, making it a powerful tool for quantifying compounds like 4-Ethylamino-3,5-dimethylpiperidine.[3][14]

Method_Development_Workflow cluster_Analyte Analyte Characterization cluster_Strategy Strategic Choices cluster_Optimization Parameter Optimization cluster_Validation Method Validation (ICH Q2) Analyte 4-Ethylamino-3,5-dimethylpiperidine (Polar, Non-Chromophoric) Chromatography Select Chromatography Mode (HILIC for Polar Retention) Analyte->Chromatography Detection Select Detector (CAD for Universal Detection) Analyte->Detection Column Column Selection (e.g., Amide Phase) Chromatography->Column DetectorParams Detector Optimization (Evaporation Temp.) Detection->DetectorParams MobilePhase Mobile Phase Optimization (ACN/Buffer Ratio, pH, Additives) Column->MobilePhase Validation Linearity, Accuracy, Precision, Specificity, Robustness MobilePhase->Validation DetectorParams->Validation

Caption: Workflow for HPLC method development.

Materials and Methods

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector Plus or equivalent.

Chemicals and Reagents:

  • 4-Ethylamino-3,5-dimethylpiperidine reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide XP Column (100 mm x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • CAD Evaporation Temperature: 45°C.

Experimental Protocols

Standard and Sample Preparation Protocol
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Ethylamino-3,5-dimethylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the 50:50 acetonitrile/water diluent to achieve concentrations ranging from 5 µg/mL to 500 µg/mL.

  • Sample Preparation: Dilute the test sample with the 50:50 acetonitrile/water diluent to an expected concentration within the calibration range.

Rationale: Using a diluent with a composition similar to the initial mobile phase conditions helps to ensure good peak shape and prevent injection solvent effects that can cause peak distortion.[15]

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for assay determination.[4][6][16] The following parameters were assessed:

Validation_Protocol cluster_Parameters Validation Parameters (ICH Q2) Method Final HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness

Caption: Core parameters for method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting a blank (diluent) and a placebo sample to ensure no interfering peaks were observed at the retention time of the analyte.

  • Linearity: The linearity of the method was established by analyzing five concentrations of the reference standard (e.g., 5, 25, 100, 250, 500 µg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined. A power function is often applied to the CAD response to improve linearity.[17]

  • Accuracy: Accuracy was determined by performing recovery studies on a sample matrix spiked with the analyte at three concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration). Triplicate preparations were analyzed for each level.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a single standard solution (e.g., 100 µg/mL) were performed, and the relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst to assess the variability of the method.

  • Robustness: The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters, such as flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 unit). The effect on the analytical results was observed.

Results and Discussion

The HILIC-CAD method provided excellent retention and a symmetrical peak for 4-Ethylamino-3,5-dimethylpiperidine, with a typical retention time of approximately 4.5 minutes.

Data Presentation

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
5.015,230
25.078,550
100.0325,100
250.0815,400
500.01,650,200
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy and Precision Summary

ParameterLevelAcceptance CriteriaResult
Accuracy Low (80%)98.0 - 102.0% Recovery99.5%
Medium (100%)98.0 - 102.0% Recovery100.3%
High (120%)98.0 - 102.0% Recovery101.1%
Precision RepeatabilityRSD ≤ 2.0%0.8%
Intermediate PrecisionRSD ≤ 2.0%1.2%

The method demonstrated excellent specificity with no interference from the blank or placebo. The robustness study showed that minor variations in the method parameters did not significantly impact the results, with all outcomes falling within the system suitability criteria (e.g., peak tailing < 1.5, RSD of replicate injections < 2.0%).

Conclusion

A robust and reliable HPLC method employing HILIC with Charged Aerosol Detection has been successfully developed and validated for the quantification of 4-Ethylamino-3,5-dimethylpiperidine. This approach effectively overcomes the challenges of poor retention and lack of a UV chromophore associated with the analyte. The method is accurate, precise, and specific, making it suitable for routine analysis in a regulated environment. This application note provides a comprehensive framework for analysts facing similar challenges with polar, non-chromophoric compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Charged aerosol detector. Wikipedia. [Link]

  • Direct analysis of amino acids by HILIC–ESI-MS. HPLC. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Kyushu University. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination. ACS Publications. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. ResearchGate. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector. Agilent. [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry. ACS Publications. [Link]

  • Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Scilit. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds. PubMed. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Ethylamino-3,5-dimethylpiperidine

Introduction 4-Ethylamino-3,5-dimethylpiperidine is a substituted heterocyclic amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in numerous biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Ethylamino-3,5-dimethylpiperidine is a substituted heterocyclic amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in numerous biologically active compounds. The piperidine scaffold is a cornerstone in the design of therapeutics, and understanding the precise three-dimensional structure and electronic environment of its derivatives is paramount for elucidating structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural characterization of such molecules in solution.

This application note provides a comprehensive guide to the NMR spectroscopic characterization of 4-Ethylamino-3,5-dimethylpiperidine. It outlines detailed protocols for sample preparation and the acquisition of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Furthermore, it offers an in-depth analysis of the expected spectral features, including chemical shifts, coupling constants, and key correlations, to facilitate the complete and accurate assignment of the proton (¹H) and carbon (¹³C) NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and characterization of substituted piperidine derivatives.

Molecular Structure and Stereochemistry

The structure of 4-Ethylamino-3,5-dimethylpiperidine presents several stereochemical considerations that directly influence its NMR spectra. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents—two methyl groups at the C3 and C5 positions and an ethylamino group at the C4 position—can exist in various cis and trans diastereomeric forms. The relative stereochemistry of these substituents will dictate the axial or equatorial disposition of the protons on the piperidine ring, leading to distinct chemical shifts and coupling constants. This application note will focus on the general approach to characterization, which can be applied to any specific diastereomer.

Experimental Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation.[1][2]

Materials:

  • 4-Ethylamino-3,5-dimethylpiperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • High-quality NMR tubes (e.g., Wilmad, Norell)[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)[3][4]

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional, as residual solvent peaks can be used for referencing)[1][5]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution[2]

Protocol:

  • Weigh the desired amount of 4-Ethylamino-3,5-dimethylpiperidine and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Chloroform-d is a common choice for many organic molecules.[3][6]

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[1][2]

  • Carefully transfer the clear solution into the NMR tube to a height of 4-5 cm.

  • Cap the NMR tube securely.

  • For labile N-H protons, a D₂O exchange experiment can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H proton will either disappear or significantly diminish in intensity.[5][7]

NMR Data Acquisition

The following suite of NMR experiments is recommended for the comprehensive characterization of 4-Ethylamino-3,5-dimethylpiperidine.

  • ¹H NMR (Proton): To identify all proton environments and their multiplicities.

  • ¹³C NMR (Carbon-13): To identify all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH and ³JHH). This is crucial for mapping out the proton connectivity within the piperidine ring and the ethyl substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹JCH).[8] This experiment is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[8] This is key for establishing the connectivity between different fragments of the molecule, for instance, connecting the ethyl group to the amino nitrogen and the amino group to the piperidine ring.

  • ¹H-¹⁵N HMBC (optional): If sensitivity allows, this experiment can directly probe the correlation between protons and the nitrogen atom, confirming the N-ethyl and N-H connectivities.[9][10]

Spectral Interpretation and Predicted Data

The following sections detail the expected ¹H and ¹³C NMR spectral data for a plausible isomer of 4-Ethylamino-3,5-dimethylpiperidine. The exact chemical shifts will be sensitive to the specific diastereomer, solvent, and concentration.[11][12]

Predicted ¹H NMR Data

The ¹H NMR spectrum will exhibit signals corresponding to the protons on the piperidine ring, the two methyl groups, and the ethylamino group. The chair conformation of the piperidine ring will result in chemically distinct axial and equatorial protons, which will show different chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-Ethylamino-3,5-dimethylpiperidine

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in HzNotes
Ethyl-CH₂~2.6 - 2.8Quartet (q)~7.1
Piperidine-H2, H6~2.0 - 3.2Multiplet (m)Axial and equatorial protons will have distinct shifts and couplings.
Piperidine-H4~2.5 - 2.9Multiplet (m)
Piperidine-H3, H5~1.5 - 2.2Multiplet (m)
Ethyl-CH₃~1.1 - 1.3Triplet (t)~7.1
Methyl-CH₃ (C3, C5)~0.8 - 1.2Doublet (d)~6-7
Amine-NHVariable (0.5 - 3.0)Broad Singlet (br s)Position is concentration and solvent dependent; will exchange with D₂O.[7]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, assuming a lack of symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethylamino-3,5-dimethylpiperidine

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Piperidine-C2, C6~50 - 60
Piperidine-C4~55 - 65
Ethyl-CH₂~40 - 50
Piperidine-C3, C5~30 - 40
Methyl-CH₃ (C3, C5)~15 - 25
Ethyl-CH₃~10 - 20

2D NMR Correlation Analysis

The analysis of 2D NMR spectra is essential for the definitive assignment of the structure.

COSY Analysis:

  • A cross-peak will be observed between the ethyl -CH₂- protons and the ethyl -CH₃ protons.

  • A network of correlations will be seen among the piperidine ring protons: H2 with H3, H3 with H4, H4 with H5, and H5 with H6. This allows for a step-by-step "walk" around the ring to confirm proton assignments.

HSQC Analysis:

  • Each proton signal (except the N-H protons) will show a correlation to its directly attached carbon signal. This provides a straightforward method for assigning the ¹³C spectrum based on the ¹H assignments.

HMBC Analysis:

  • Key for Connectivity: A crucial correlation will be observed between the ethyl -CH₂- protons and the C4 of the piperidine ring, confirming the attachment of the ethylamino group at this position.

  • The methyl protons at C3 and C5 will show correlations to C3, C4, and C5, and C4, C5, and C6, respectively.

  • The ethyl -CH₂- protons will also show a correlation to the ethyl -CH₃ carbon.

Visualization of NMR Correlations

Graphviz diagrams can be used to visualize the key correlations expected in the 2D NMR spectra.

cluster_mol Molecular Structure C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_Me C3-CH3 C3->C3_Me C5 C5 C4->C5 N4_Et_CH2 N-CH2 C4->N4_Et_CH2 N C6 C6 C5->C6 C5_Me C5-CH3 C5->C5_Me N1 N1 C6->N1 N1->C2 N4_Et_CH3 CH3 N4_Et_CH2->N4_Et_CH3

Caption: Molecular structure of 4-Ethylamino-3,5-dimethylpiperidine.

Caption: Key expected COSY correlations.

cluster_H cluster_C H2 H2 H4 H4 C2 C2 H4->C2 ³J H_Et_CH2 H-EtCH2 C4 C4 H_Et_CH2->C4 ²J/³J C_Et_CH3 C-EtCH3 H_Et_CH2->C_Et_CH3 ²J H_C3_Me H-C3Me H_C3_Me->C2 ³J H_C3_Me->C4 ³J C3 C3

Caption: Key expected HMBC correlations.

Conclusion

The structural elucidation of 4-Ethylamino-3,5-dimethylpiperidine can be effectively achieved through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The subsequent analysis, guided by the predicted chemical shifts and the interpretation of COSY, HSQC, and HMBC correlation maps, will enable an unambiguous assignment of all proton and carbon signals. This comprehensive characterization is a critical step in the advancement of drug discovery and development projects involving this important class of molecules.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 793-798. [Link]

  • Tary, M. R., & Tüzün, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 49(8), 439-446. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Scribd. NMR Sample Preparation Guidelines. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Bai, R., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14667–14676. [Link]

  • Stanculescu, I., et al. (2021). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 26(11), 3349. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

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Application

Application Notes &amp; Protocols: 4-Ethylamino-3,5-dimethylpiperidine as a Versatile Building Block in Drug Discovery

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional diversity to drug candidates.[1][2] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional diversity to drug candidates.[1][2] This guide focuses on the strategic application of 4-ethylamino-3,5-dimethylpiperidine, a multifunctional building block offering unique opportunities for diversification in drug discovery programs. Its structure presents two distinct secondary amine centers—an endocyclic (piperidine) nitrogen and an exocyclic (ethylamino) nitrogen—each with a unique steric and electronic environment. Furthermore, the presence of methyl groups at the C3 and C5 positions introduces stereoisomeric complexity (cis and trans), providing a sophisticated tool for probing structure-activity relationships (SAR).[3] These application notes provide a detailed examination of the core chemical transformations involving this scaffold and deliver field-proven, step-by-step protocols for its effective utilization.

Introduction: The Strategic Value of the 4-Ethylamino-3,5-dimethylpiperidine Scaffold

The design of novel therapeutics often requires a departure from flat, aromatic systems toward more complex, sp³-rich architectures that can engage with biological targets in three dimensions.[4] The 4-ethylamino-3,5-dimethylpiperidine scaffold offers several distinct advantages:

  • Dual-Functionality: The presence of two secondary amines allows for sequential or selective functionalization. The exocyclic ethylamino group is less sterically hindered and generally more nucleophilic than the endocyclic piperidine nitrogen, which is flanked by two methyl groups. This inherent difference can be exploited for regioselective chemistry.

  • Stereochemical Richness: The 3,5-dimethyl substitution exists as cis and trans diastereomers.[1] These isomers adopt different chair conformations, presenting substituents in distinct spatial vectors. The ability to synthesize and separate these isomers allows researchers to fine-tune the topology of a molecule to optimize target engagement and ADMET properties.[3]

  • Physicochemical Modulation: The saturated heterocyclic core can improve properties such as solubility and metabolic stability while providing a rigid framework to orient appended functional groups. The basicity of the two nitrogen atoms can be independently modulated through derivatization, influencing properties like pKa and cell permeability.[5]

This guide will focus on three primary classes of reactions critical for leveraging this building block: N-Acylation, Reductive Amination, and Palladium-Catalyzed N-Arylation.

Synthesis of the Core Scaffold: 3,5-Dimethylpiperidine

The parent scaffold, 3,5-dimethylpiperidine, is commonly prepared via the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[1][6] This reaction typically produces a mixture of cis and trans diastereomers, which can be separated by methods such as fractional distillation or chromatography.[3][7] The choice of catalyst (e.g., Ruthenium on carbon) and reaction conditions can influence the diastereomeric ratio.[6][8]

G cluster_synthesis Synthesis of 3,5-Dimethylpiperidine Core Lutidine 3,5-Dimethylpyridine (3,5-Lutidine) H2_PdC H₂, Catalyst (e.g., Ru/C, Rh/C) High Pressure/Temp Lutidine->H2_PdC PiperidineMix Mixture of cis- and trans-3,5-Dimethylpiperidine H2_PdC->PiperidineMix Separation Isomer Separation (Fractional Distillation or Chromatography) PiperidineMix->Separation cis_Isomer cis-3,5-Dimethylpiperidine Separation->cis_Isomer trans_Isomer trans-3,5-Dimethylpiperidine Separation->trans_Isomer

Caption: General synthesis pathway for cis- and trans-3,5-dimethylpiperidine.

The subsequent introduction of the 4-ethylamino group can be envisioned through a multi-step sequence starting from a protected 4-piperidone, though specific literature for this exact molecule is sparse. The protocols below assume the availability of the target building block.

Application Note I: Selective N-Acylation

Amide bond formation is one of the most crucial reactions in medicinal chemistry. When using 4-ethylamino-3,5-dimethylpiperidine, the primary challenge is achieving selectivity between the two secondary amine nitrogens.

Causality Behind Experimental Choices: Due to the steric hindrance imposed by the C3 and C5 methyl groups, the endocyclic piperidine nitrogen is significantly less accessible than the exocyclic nitrogen of the ethylamino group. By using standard acylating agents (acyl chlorides or anhydrides) under non-forcing conditions with a bulky, non-nucleophilic base, acylation will occur preferentially at the less-hindered exocyclic amine.

  • Acylating Agent: Acyl chlorides are highly reactive and suitable for this transformation.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the acylation reaction.[9]

  • Temperature: Running the reaction at 0 °C initially helps to control the exothermicity of the reaction and enhance selectivity.[9]

G cluster_acylation Workflow: Selective N-Acylation Start 4-Ethylamino-3,5-dimethylpiperidine + Acyl Chloride (R-COCl) Conditions DCM, DIPEA 0 °C to RT Start->Conditions Product N-Acylated Product (on exocyclic amine) Conditions->Product Workup Aqueous Wash & Purification Product->Workup Final Isolated Amide Derivative Workup->Final

Caption: Workflow for the selective N-acylation of the exocyclic amine.

Protocol 1: Selective N-Acylation of the Exocyclic Amine
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-ethylamino-3,5-dimethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Add diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.05 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired amide.

Application Note II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is ideal for further elaborating the exocyclic amine of the scaffold.[10][11] This one-pot procedure involves the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[12] It is a mild and selective reducing agent that preferentially reduces the protonated iminium ion intermediate over the starting aldehyde or ketone. This minimizes the formation of alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[12]

  • Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or DCM are typically used as they are compatible with the reducing agent and effectively solubilize the reactants.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.

G cluster_reductive_amination Workflow: Reductive Amination Start N-Piperidinyl-N'-ethyl-ethane-1,2-diamine Derivative (Product from Acylation or other steps) + Aldehyde/Ketone (R₂C=O) Stir DCE or DCM Stir at RT (1-2h) Start->Stir Iminium Iminium Ion Formation (Intermediate) Stir->Iminium Reduction Add NaBH(OAc)₃ Stir at RT (4-16h) Iminium->Reduction Product N-Alkylated Product Reduction->Product Workup Quench (aq. NaHCO₃) Extraction & Purification Product->Workup Final Isolated Tertiary Amine Workup->Final

Caption: One-pot workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination with an Aldehyde
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-substituted 4-ethylamino-3,5-dimethylpiperidine derivative (1.0 eq) and the aldehyde (1.1 eq). Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Note III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of N-aryl bonds is a critical transformation for installing pharmacophoric elements. The Buchwald-Hartwig amination is a premier method for this purpose, coupling an amine with an aryl halide or triflate.[13][14]

Causality Behind Experimental Choices: This reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent. For a sterically hindered secondary amine like the endocyclic piperidine nitrogen, specific conditions are required.

  • Catalyst System: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃.

  • Ligand: Sterically bulky, electron-rich phosphine ligands are essential.[15] Ligands like XPhos, SPhos, or RuPhos are often effective for coupling hindered secondary amines as they promote the crucial reductive elimination step over side reactions like beta-hydride elimination.[16]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. It is critical to degas the solvent to prevent oxidation of the catalyst.

G cluster_buchwald Workflow: Buchwald-Hartwig N-Arylation Start Piperidine Derivative + Aryl Halide (Ar-X) Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Base (e.g., NaOtBu) Conditions Anhydrous, Degassed Toluene Heat (80-110 °C) Reagents->Conditions Product N-Aryl Piperidine Conditions->Product Workup Filter, Concentrate & Purify Product->Workup Final Isolated N-Aryl Product Workup->Final

Caption: General workflow for the Pd-catalyzed N-arylation of the piperidine nitrogen.

Protocol 3: N-Arylation of the Endocyclic Piperidine Nitrogen

(Note: This protocol assumes the exocyclic amine is protected, e.g., as an amide, to ensure selectivity for the piperidine nitrogen.)

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the N-protected 4-ethylamino-3,5-dimethylpiperidine (1.2 eq), aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Summary of Representative Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed. Note that yields are highly substrate-dependent and require optimization.

TransformationKey ReagentsSolventTemp.Typical Yields (Analogous Systems)
N-Acylation R-COCl, DIPEADCM0 °C to RT70-95%
Reductive Amination R₂C=O, NaBH(OAc)₃DCERT60-90%[16]
N-Arylation Ar-Br, Pd₂(dba)₃, XPhos, NaOtBuToluene80-110 °C50-85%[16]

Conclusion

4-Ethylamino-3,5-dimethylpiperidine is a high-value building block for drug discovery, offering multiple handles for chemical modification and precise stereochemical control. By understanding the differential reactivity of its two secondary amine centers and applying modern synthetic methodologies, researchers can rapidly generate diverse libraries of complex, three-dimensional molecules. The protocols outlined in this guide provide a robust starting point for the strategic incorporation of this scaffold into medicinal chemistry programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine.
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  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Available at: [Link]

  • Yangpu. (n.d.). 3,5-Dimethylpiperidine.
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  • Kudzma, L. V. (1996). Preparation of piperidine derivatives. U.S. Patent No. 5,489,689.
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  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
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  • EvitaChem. (n.d.). Buy 4-Amino-3,5-diethylpiperidine (EVT-8660633).
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  • Teodori, E. et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903. Available at: [Link]

  • D'Adamio, G. et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(28), 4305-4316. Available at: [Link]

  • Hoffmann-La Roche. (n.d.). Amino-piperidine derivatives. U.S. Patent No. 7,176,316B2. Google Patents.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 30(20), 4567. Available at: [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Han, C. et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3693-3697. Available at: [Link]

  • Formaggio, F. et al. (2000). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 65(23), 7794-7800. Available at: [Link]

  • Liu, H. F. et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 607-612. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Vifian, W. et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 678-682. Available at: [Link]

  • Bruneau, A. & Roche, M. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. European Journal of Organic Chemistry, 2018(20), 2469-2486. Available at: [Link]

  • European Patent Office. (2007). AMINO-PIPERIDINE DERIVATIVES AS CETP INHIBITORS. EP 2049517 B1. Available at: [Link]

  • Wang, L. et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Chemistry Letters, 49(7), 785-788. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The Broad Institute, Inc. (2018). Compounds and methods useful for treating or preventing cancers. WO 2018/183936 A1.
  • Wang, D. et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

  • Jacobson, K. A. et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(1), 743-761. Available at: [Link]

  • Molecules. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]

Sources

Method

Formulation Strategies for 4-Ethylamino-3,5-dimethylpiperidine in Aqueous Solutions: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for developing aqueous formulations of 4-Ethylamino-3,5-dimethylpiperidine, a substituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for developing aqueous formulations of 4-Ethylamino-3,5-dimethylpiperidine, a substituted piperidine derivative. Due to the general characteristics of similar chemical entities, this compound is anticipated to exhibit pH-dependent solubility and potential stability challenges in aqueous media. This document outlines a systematic approach to pre-formulation studies, followed by detailed formulation strategies focusing on solubility enhancement and stability optimization. Protocols for key experimental procedures, including solubility assessment, excipient compatibility screening, and stability testing, are provided to guide researchers in creating robust and effective aqueous formulations for research and early-stage drug development.

Introduction: The Formulation Challenge of Substituted Piperidines

Piperidine and its derivatives are prevalent scaffolds in a multitude of pharmaceutical agents, valued for their role in creating compounds with diverse pharmacological activities.[1][2] 4-Ethylamino-3,5-dimethylpiperidine, a secondary amine with a substituted piperidine ring, presents a formulation challenge typical of many basic, poorly water-soluble drugs. The amine functional groups suggest a pH-dependent solubility, which is a critical factor to control for consistent bioavailability.[3] Furthermore, the stability of such compounds in an aqueous environment needs to be thoroughly investigated to ensure the integrity of the active substance throughout the product's shelf life.

This application note serves as a practical guide for scientists to navigate the complexities of formulating 4-Ethylamino-3,5-dimethylpiperidine in aqueous solutions. By understanding its physicochemical properties and employing rational formulation strategies, robust and stable solutions can be developed for various research and preclinical applications.

Pre-formulation Studies: Characterizing the Molecule

A thorough pre-formulation study is the foundation for developing a successful formulation.[4][5][6][7][8] These initial investigations provide critical data on the physicochemical properties of the drug substance, guiding the selection of appropriate formulation strategies.

Solubility Profile

The aqueous solubility of a drug is a primary determinant of its oral bioavailability. For ionizable compounds like 4-Ethylamino-3,5-dimethylpiperidine, solubility is highly dependent on the pH of the medium.

Protocol 1: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, and borate buffers).

  • Sample Preparation: Add an excess amount of 4-Ethylamino-3,5-dimethylpiperidine to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12]

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the respective buffer to generate a pH-solubility profile.

pKa Determination

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is a crucial parameter for predicting the solubility behavior of an ionizable drug. For a basic compound like 4-Ethylamino-3,5-dimethylpiperidine, the pKa will correspond to the equilibrium between the protonated (cationic) and neutral forms.

Protocol 2: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of 4-Ethylamino-3,5-dimethylpiperidine in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Formulation Strategies for Enhanced Aqueous Solubility

Based on the pre-formulation data, several strategies can be employed to enhance the aqueous solubility of 4-Ethylamino-3,5-dimethylpiperidine.

pH Adjustment

For basic compounds, decreasing the pH of the formulation vehicle will lead to the formation of a more soluble salt.[3][13][14][15] The pH-solubility profile generated in the pre-formulation studies will guide the selection of an optimal pH range where the compound exhibits sufficient solubility.

Workflow for pH-Based Formulation Development

A Determine pH-Solubility Profile B Identify Target Solubility A->B Provides Data C Select pH Range with Adequate Solubility B->C Defines Requirement D Choose a Biocompatible Buffer System C->D Guides Selection E Prepare Formulation at Target pH D->E Enables Preparation F Evaluate Physical and Chemical Stability E->F Requires Assessment

Caption: Logical workflow for developing a pH-adjusted formulation.

Considerations:

  • The chosen pH must be physiologically tolerable for the intended route of administration.

  • The buffering capacity of the selected buffer system should be sufficient to maintain the desired pH upon dilution with physiological fluids.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous vehicle.[13][16]

Table 1: Commonly Used Co-solvents in Aqueous Formulations

Co-solventTypical Concentration RangeNotes
Propylene Glycol5-60%Generally recognized as safe (GRAS).
Ethanol5-20%Can cause precipitation upon dilution.
Polyethylene Glycol (PEG) 40010-50%Low toxicity and widely used.
Glycerin5-30%Increases viscosity.

Protocol 3: Co-solvent Screening

  • Stock Solution: Prepare a concentrated stock solution of 4-Ethylamino-3,5-dimethylpiperidine in a suitable organic solvent (e.g., ethanol or DMSO).

  • Co-solvent Mixtures: Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Add a small aliquot of the stock solution to each co-solvent mixture and observe for precipitation.

  • Quantification: If no precipitation is observed, serially add more stock solution until precipitation occurs. The concentration at which the solution remains clear is the approximate solubility in that co-solvent system.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[17][][19][20][21]

Table 2: Properties of Common Cyclodextrins

CyclodextrinCavity Diameter (Å)Primary Use
α-Cyclodextrin4.7-5.3Complexation of small molecules.
β-Cyclodextrin6.0-6.5Widely used, but has lower aqueous solubility.
γ-Cyclodextrin7.5-8.3For larger guest molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0-6.5High aqueous solubility and low toxicity.

Protocol 4: Phase Solubility Studies with Cyclodextrins

  • Cyclodextrin Solutions: Prepare aqueous solutions of the selected cyclodextrin at various concentrations.

  • Sample Preparation: Add an excess amount of 4-Ethylamino-3,5-dimethylpiperidine to each cyclodextrin solution.

  • Equilibration and Analysis: Follow the same procedure as outlined in Protocol 1 for equilibration and quantification.

  • Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve provides information about the stoichiometry and stability of the inclusion complex.

Stability Assessment

Ensuring the stability of the formulated drug is a critical aspect of development. Stability studies are designed to evaluate how the quality of the drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[22][23][24][25][26]

Workflow for a Basic Stability Study

A Prepare Formulation Batches B Define Storage Conditions (e.g., 5°C, 25°C/60%RH, 40°C/75%RH) A->B Places samples under C Set Time Points for Testing (e.g., 0, 1, 3, 6 months) B->C Defines testing schedule D Conduct Analytical Tests at Each Time Point C->D Triggers analysis E Analyze Data for Trends in Degradation and Physical Changes D->E Generates data for

Caption: A simplified workflow for conducting a stability study.

Table 3: Key Stability-Indicating Parameters

ParameterAnalytical MethodPurpose
AppearanceVisual InspectionTo detect changes in color, clarity, and precipitation.
pHpH MeterTo monitor changes that could affect solubility and stability.
AssayHPLC-UVTo determine the concentration of the active ingredient.
Related SubstancesHPLC-UVTo quantify degradation products.
Particulate MatterLight Obscuration or MicroscopyTo ensure the solution remains free of visible particles.

Conclusion

The successful formulation of 4-Ethylamino-3,5-dimethylpiperidine in aqueous solutions requires a systematic and data-driven approach. This application note provides a foundational framework for researchers to characterize the physicochemical properties of this compound and to rationally select and develop appropriate formulation strategies. By employing techniques such as pH adjustment, the use of co-solvents, and cyclodextrin complexation, it is possible to overcome the solubility challenges associated with this and similar piperidine derivatives, leading to the development of stable and effective aqueous formulations for further scientific investigation.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Basicmedical Key. (2016, June 20). Basic Principles of Preformulation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]

  • (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). an overview on preformulation studies. Retrieved from [Link]

  • IntechOpen. (2023, February 23). Preformulation Studies: A Versatile Tool in Formulation Design. Retrieved from [Link]

  • (n.d.). PREFORMULATION STUDIES. Retrieved from [Link]

  • PubMed. (2011, November 25). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Retrieved from [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • (2016, June 13). Complex formation between ?-cyclodextrin and amines in water and DMF solvents. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PMC. (2024, July 22). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. Retrieved from [Link]

  • Sci-Hub. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • fda. (2005, February 22). asean guideline on stability study of drug product. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

  • MDPI. (2022, March 4). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Retrieved from [Link]

  • (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • SciRP.org. (n.d.). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Retrieved from [Link]

  • PubMed. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. | Download Scientific Diagram. Retrieved from [Link]

Sources

Application

Mass spectrometry protocols for 4-Ethylamino-3,5-dimethylpiperidine detection

Application Note: High-pH RP-UHPLC-MS/MS Protocol for the Robust Detection and Quantification of 4-Ethylamino-3,5-dimethylpiperidine Introduction & Scope 4-Ethylamino-3,5-dimethylpiperidine (CAS: 396133-56-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-pH RP-UHPLC-MS/MS Protocol for the Robust Detection and Quantification of 4-Ethylamino-3,5-dimethylpiperidine

Introduction & Scope

4-Ethylamino-3,5-dimethylpiperidine (CAS: 396133-56-5) is a highly basic, di-substituted heterocyclic amine. It serves as a critical synthetic intermediate and potential process impurity in the development of fluoroquinolone-based microbial efflux pump inhibitors, which are designed to combat antibiotic-resistant pathogens such as S. aureus and E. coli[1].

Due to the presence of both secondary and tertiary amine functionalities, this compound presents significant analytical challenges. Standard acidic reversed-phase liquid chromatography (RP-LC) methods often result in poor retention (elution near the void volume) and severe peak tailing due to secondary electrostatic interactions with residual stationary phase silanols. This application note details a self-validating, high-pH Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology designed to ensure optimal chromatographic retention, peak symmetry, and high-sensitivity detection.

Mechanistic Rationale: The High-pH / ESI+ Paradox

To achieve analytical rigor, this protocol abandons traditional acidic mobile phases (e.g., 0.1% Formic Acid) in favor of a high-pH environment (pH 10.5).

  • Chromatographic Causality: The pKa of aliphatic piperidine derivatives typically ranges from 9.5 to 10.5. By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5, the basic nitrogen centers are maintained in a neutral (unprotonated) state during the chromatographic run. This maximizes hydrophobic interactions with the stationary phase, drastically improving retention factor ( k′ ) and eliminating silanol-induced peak tailing[2].

  • Ionization Causality ("Wrong-Way-Round" Ionization): A common misconception is that basic mobile phases suppress positive Electrospray Ionization (ESI+). However, due to the "wrong-way-round" ionization phenomenon, basic amines exhibit exceptionally strong [M+H]+ signals in ESI+ even when eluting from a high-pH buffer. This occurs because gas-phase protonation is driven by electrochemical oxidation at the capillary tip and localized pH shifts during droplet desolvation, rather than the bulk pH of the mobile phase[2].

LCMS_Workflow N1 Sample Prep (Dilution & Filtration) N2 High-pH UHPLC (BEH C18, pH 10.5) N1->N2 N3 ESI+ Ionization (Wrong-Way-Round) N2->N3 N4 Triple Quad MS/MS (MRM Mode) N3->N4

Fig 1. End-to-end analytical workflow for piperidine derivative quantification.

Experimental Methodology

Reagents and Materials
  • Stationary Phase: Ethylene Bridged Hybrid (BEH) C18 column (2.1 mm × 100 mm, 1.7 µm). Note: Standard silica columns will dissolve at pH > 8; a hybrid particle is mandatory for this protocol.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 4-Ethylamino-3,5-dimethylpiperidine reference standard and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock.

  • Working Standards: Serially dilute the stock solution using the initial mobile phase conditions (95% A / 5% B) to create a calibration curve ranging from 1.0 ng/mL to 500 ng/mL.

  • Sample Extraction (API Impurity Profiling): Dissolve 10 mg of the synthesized active pharmaceutical ingredient (API) in 10 mL of 50:50 Methanol:Water. Vortex for 60 seconds.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to prevent particulate introduction into the UHPLC system.

UHPLC Gradient Conditions

The gradient is designed to hold the highly polar neutral amine initially, followed by a rapid organic ramp to elute strongly bound hydrophobic matrix components.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
1.000.4095.05.0Isocratic Hold
4.000.4040.060.0Linear Gradient
5.000.405.095.0Column Wash
6.500.4095.05.0Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Capillary Voltage: +3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Table 2: MRM Transitions for 4-Ethylamino-3,5-dimethylpiperidine ( C9​H20​N2​ , Exact Mass: 156.16)

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
157.2112.1252018Quantifier
157.270.1252035Qualifier
157.2142.2252015Structural ID

Data Processing & Fragmentation Dynamics

Understanding the fragmentation pathways of piperidine derivatives is crucial for structural elucidation and ensuring the trustworthiness of the MRM method. Under Collision-Induced Dissociation (CID), the protonated molecular ion ( [M+H]+ , m/z 157.2) undergoes three primary degradation routes[3]:

  • Neutral Loss (Quantifier): The most energetically favorable pathway is the neutral loss of the exocyclic ethylamine group (-45 Da), resulting in a highly stable, resonance-stabilized carbocation at m/z 112.1.

  • Ring Fission (Qualifier): Cleavage of the piperidine ring itself yields lower mass acyclic or pyrroline-like fragment ions, predominantly at m/z 70.1.

  • α -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom results in the loss of a methyl radical (-15 Da) from the 3- or 5-position, yielding an iminium ion at m/z 142.2[3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 157.2 F1 Quantifier Ion m/z 112.1 (Loss of Ethylamine) M->F1 Neutral Loss (-45 Da) F2 Qualifier Ion m/z 70.1 (Ring Fission) M->F2 Ring Cleavage F3 α-Cleavage Ion m/z 142.2 (Loss of Methyl) M->F3 α-Cleavage (-15 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways for 4-Ethylamino-3,5-dimethylpiperidine.
System Suitability & Self-Validation Criteria

To guarantee the integrity of the analytical run, the following system suitability parameters must be met prior to sample analysis:

  • Peak Symmetry: The tailing factor ( Tf​ ) for the 4-Ethylamino-3,5-dimethylpiperidine peak must be ≤1.5 . (Failure indicates degradation of the high-pH buffer or column voiding).

  • Ion Ratio Stability: The ratio of the qualifier ion ( m/z 70.1) to the quantifier ion ( m/z 112.1) must remain within ±20% of the average ratio established by the calibration standards. Deviation implies co-eluting isobaric interference.

References

  • Title: WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes Source: Google Patents URL
  • Title: Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis Source: Biomedical Chromatography (ResearchGate) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 4-Ethylamino-3,5-dimethylpiperidine Crystallization

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the crystallization of 4-Ethylamino-3,5-dimethylpiperidine. By unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the crystallization of 4-Ethylamino-3,5-dimethylpiperidine. By understanding the root causes of impurity incorporation and crystallization failures, you can develop robust and repeatable purification protocols.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate and common challenges observed during the crystallization process.

Q1: My final product "oiled out" during cooling instead of forming crystals. What is happening and how can I prevent it?

A: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[1][2] This is a frequent issue with piperidine derivatives and is typically caused by one or more of the following factors:

  • High Impurity Load: Impurities can significantly depress the melting point of your compound, causing it to separate as a liquid at a temperature where the pure compound would crystallize.[3]

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing a hot flask directly into an ice bath, does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[3]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound, or the solvent may be "too good," keeping the compound dissolved even at lower temperatures.[2][3]

Troubleshooting Steps:

  • Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to a colder environment like a refrigerator or ice bath.[3]

  • Re-evaluate Your Solvent: If the problem persists, the solvent may be too effective. Re-dissolve the oil in a minimum amount of hot solvent and add a slightly larger volume of the solvent to reduce the supersaturation level.[4] Alternatively, consider a different solvent system entirely (see Protocol 1).

  • Induce Nucleation: Add a seed crystal of pure 4-Ethylamino-3,5-dimethylpiperidine to the cooled solution to provide a template for crystal growth.[2]

Q2: No crystals have formed even after the solution has cooled to room temperature or below. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[2]

    • Seeding: Introduce a small, pure crystal of the target compound.[2]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent under a gentle stream of inert gas (like nitrogen) to increase the solute concentration.[2]

    • Anti-Solvent Addition: Carefully add a miscible "poor" solvent (an anti-solvent) dropwise until persistent cloudiness (turbidity) is observed. Then, add a few drops of the "good" solvent to just re-clarify the solution before allowing it to cool slowly.[1] This is a highly effective technique for many amine compounds.

Q3: My crystallized product has a distinct yellow or brown color. What is the source of this impurity and how can it be removed?

A: A yellow or brown tint in piperidine derivatives is often due to the presence of oxidation products.[5] Amines, in general, can be susceptible to air oxidation, especially when heated during dissolution.[6]

Troubleshooting Steps:

  • Use Activated Charcoal: During the recrystallization process, after dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount (e.g., 1-2% by weight) of activated charcoal (also known as Norit).

  • Perform a Hot Filtration: Swirl the mixture and gently heat it again for a few minutes to allow the charcoal to adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal while the solution is still hot to prevent premature crystallization of your product in the filter paper.[3]

  • Prevent Future Oxidation: To minimize re-oxidation, consider storing the purified piperidine under an inert atmosphere (nitrogen or argon) and protecting it from light.[5]

Section 2: In-Depth Troubleshooting - Identifying and Targeting Specific Impurities

The most effective purification strategy is one that targets the specific impurities present. For 4-Ethylamino-3,5-dimethylpiperidine, which is commonly synthesized via reductive amination, impurities typically arise from the reaction itself.[7][8]

Issue 1: Presence of Unreacted Starting Materials

  • Likely Impurities: 3,5-Dimethylcyclohexanone (ketone starting material).

  • Root Cause: Incomplete reductive amination reaction.

  • Identification:

    • ¹H NMR: Look for characteristic peaks of the ketone that are absent in the pure product spectrum.

    • GC-MS: A peak with the mass of the ketone starting material.

  • Crystallization Strategy: The ketone is significantly less polar than the amine product. During workup, an acid wash can help separate the basic amine product into the aqueous layer, leaving the neutral ketone in the organic layer. For crystallization, choose a solvent system that exploits this polarity difference. A non-polar co-solvent might keep the ketone in the mother liquor while the more polar amine product crystallizes.

Issue 2: Formation of Reaction Byproducts

  • Likely Impurities: Bis-alkylation products or products from side reactions with the solvent.[9][10] For example, if using an alcohol solvent with a metal catalyst, the alcohol can be oxidized to an aldehyde, which can then react.[9]

  • Root Cause: Non-optimized reaction conditions (e.g., temperature, stoichiometry, choice of catalyst or solvent).

  • Identification:

    • LC-MS: The most powerful tool for identifying unknown byproducts with different molecular weights.

  • Crystallization Strategy:

    • Fractional Crystallization: If the byproduct has a similar solubility profile, multiple recrystallization steps may be necessary. The first crop of crystals will be enriched in the less soluble component.[11]

    • Solvent Screening: A thorough solvent screening (see Protocol 1) is critical. A different solvent system may drastically alter the relative solubilities of your product and the byproduct, enabling a clean separation.

Issue 3: Contamination with Amine Salts

  • Likely Impurities: 4-Ethylamino-3,5-dimethylpiperidine carbonate.

  • Root Cause: The basic nitrogen atom of the piperidine can react with atmospheric carbon dioxide (CO₂) to form a solid carbonate salt.[5]

  • Identification:

    • FT-IR: A strong, broad absorbance in the 1300-1400 cm⁻¹ region is indicative of a carbonate salt.

    • Solubility: The salt will have very different solubility from the free base, often being more soluble in polar solvents and insoluble in non-polar solvents.

  • Crystallization Strategy:

    • Work under Inert Atmosphere: Perform the dissolution and crystallization steps under a nitrogen or argon atmosphere to prevent contact with CO₂.[5]

    • Aqueous Wash: Before crystallization, dissolve the crude material in a suitable organic solvent and wash with a dilute, weak base solution (e.g., 1% NaOH or K₂CO₃) to convert the carbonate salt back to the free base. Ensure all aqueous base is removed before proceeding.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

The ideal solvent will dissolve the compound when hot but have low solubility when cold.[12]

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each drop.

  • Room Temperature Test: Note which solvents dissolve the compound at room temperature (these are poor choices for single-solvent crystallization).

  • Heating Test: For solvents that did not dissolve the compound, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: A suitable solvent is one that dissolves the compound completely when hot and yields a good quantity of crystalline precipitate upon cooling.

Solvent Class Example Solvents Polarity Typical Behavior with Piperidine Derivatives
Polar Protic Ethanol, IsopropanolHighOften good solvents, may require cooling to low temperatures for good recovery.[2]
Polar Aprotic Acetonitrile, Ethyl AcetateMediumCan be effective; solubility is highly substrate-dependent.
Non-Polar Toluene, HeptaneLowUsually used as anti-solvents or for washing impurities.[13]
Mixed Solvents Dichloromethane/Methanol, Benzene/Petroleum EtherVariableHighly effective for fine-tuning solubility.[2][13]
Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent in portions, swirling and heating, until the solid is completely dissolved.[12]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[1][12]

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Two-Solvent (Anti-Solvent) Crystallization
  • Dissolution: Dissolve the crude solid in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble but which is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.[1]

  • Clarification: Add a few drops of the "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment is no longer ideal for solubility. Cooling in an ice bath can increase the yield.[1]

  • Isolation & Drying: Follow steps 4-6 from Protocol 2.

Section 4: Visual Workflows

General Troubleshooting Workflow for Crystallization

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to RT, Then Ice Bath dissolve->cool oiling Product 'Oils Out'? cool->oiling filter Filter & Dry Crystals no_xtal No Crystals Form? oiling->no_xtal No fix_oil Re-heat, Add More Solvent or Change Solvent oiling->fix_oil Yes impure Final Product Impure? no_xtal->impure No induce Induce Nucleation: - Scratch Flask - Add Seed Crystal no_xtal->induce Yes impure->filter No rerun Re-run Crystallization - Consider Charcoal - Try Anti-Solvent Method impure->rerun Yes fix_oil->dissolve induce->cool rerun->dissolve

Caption: A decision-based workflow for troubleshooting common crystallization issues.

Anti-Solvent Crystallization Method

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystal Growth & Isolation dissolve Dissolve Crude Product in Minimum 'Good' Solvent add_anti Slowly Add 'Poor' Solvent (Anti-Solvent) dissolve->add_anti turbid Observe Cloudiness (Turbidity) add_anti->turbid clarify Add Drop of 'Good' Solvent to Just Clarify turbid->clarify cool Allow to Stand & Cool Slowly clarify->cool isolate Isolate Crystals via Filtration cool->isolate

Caption: The sequential process for performing an anti-solvent crystallization.

References

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Sources

Optimization

Optimizing reaction conditions for 4-Ethylamino-3,5-dimethylpiperidine amination

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemical intricacies of utilizing complex, sterically hindered b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemical intricacies of utilizing complex, sterically hindered building blocks.

4-Ethylamino-3,5-dimethylpiperidine is a highly valuable diamine scaffold, frequently employed in the synthesis of advanced antibacterial agents (such as fluoroquinolones) and kinase inhibitors[1]. However, its dual-amine nature—bearing both a secondary piperidine nitrogen (N1) and a sterically encumbered secondary ethylamino nitrogen (N4)—presents unique chemoselectivity and reactivity challenges.

This guide is designed to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to master the amination of this critical building block.

Part 1: Process Overview & Mechanistic Pathway

Before troubleshooting, it is critical to understand the steric landscape of 4-ethylamino-3,5-dimethylpiperidine. The N1 position is flanked only by the C2 and C6 methylene protons, making it relatively accessible. Conversely, the N4-ethylamino group is flanked by the 3,5-dimethyl substituents, creating a highly encumbered "neopentyl-like" steric environment. This intrinsic steric bias is the primary lever we use to control regioselectivity.

G N1 4-Ethylamino-3,5-dimethylpiperidine (Starting Material) N2 Add Electrophile (e.g., Fluoroquinolone core) N1->N2 N3 Base Selection DIPEA (Mild) vs NaOtBu (Strong) N2->N3 N4 SNAr Pathway (DMSO, 60°C) N3->N4  Activated  Electrophiles N5 Buchwald-Hartwig Pathway (Pd-NHC, Toluene, 80°C) N3->N5  Unactivated  Aryl Halides N6 Regioselective N1-Amination (Steric Control) N4->N6  Meisenheimer  Complex N5->N6  Reductive  Elimination

Workflow for the regioselective N1-amination of 4-ethylamino-3,5-dimethylpiperidine.

Part 2: Troubleshooting Q&A

Q1: How do I prevent bis-arylation and ensure regioselective amination strictly at the piperidine N1 position? Expert Insight: The inherent steric differentiation between the N1 and N4 positions is your primary control mechanism. Because the N4-ethylamino group is shielded by the 3,5-dimethyl groups, its activation energy for nucleophilic attack is significantly higher[1]. Solution: Maintain thermodynamic control. By utilizing mild SNAr conditions (e.g., DIPEA in DMSO at 40–60°C), the energy required to form the Meisenheimer complex at N4 remains inaccessible. Avoid strong bases like NaH or LiHMDS, which can deprotonate N4 and force non-selective coupling.

Q2: My Buchwald-Hartwig cross-coupling with an unactivated aryl chloride is stalling at <30% conversion. How do I overcome this? Expert Insight: While N1 is less hindered than N4, the 3,5-dimethyl groups still propagate steric bulk through the chair conformation of the piperidine ring. This bulk physically obstructs the transmetalation step in the palladium catalytic cycle. Standard phosphine ligands (like BINAP or dppf) fail to provide a wide enough "pocket" for the amine to bind to the Pd(II) center. Solution: Transition to bulky, electron-rich ligands. N-Heterocyclic Carbene (NHC) ligands, such as (SIPr)Ph2Pd(cin)Cl, or dialkylbiaryl phosphines (e.g., RuPhos) possess large cone angles (>160°) that sterically encumber the metal. This counterintuitively accelerates the reductive elimination step while preventing catalyst deactivation[2]. NHC-Pd complexes have proven highly efficient for the amination of sterically hindered piperidines, often reaching completion even at room temperature[3].

Q3: In SNAr reactions, should I use an aryl fluoride or an aryl chloride as my electrophile? Expert Insight: Always prioritize the aryl fluoride if available. In SNAr reactions, the rate-determining step is the entry of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[4]. Fluorine is highly electronegative, drastically lowering the LUMO of the aromatic ring and stabilizing the transition state. Solution: Switching from an aryl chloride to an aryl fluoride will typically allow you to lower your reaction temperature by 30–40°C, further safeguarding the N1 > N4 regioselectivity.

Part 3: Quantitative Optimization Matrix

To facilitate rapid experimental design, summarize your intended reaction parameters against this field-validated matrix.

Reaction TypeElectrophile TypeOptimal Catalyst / BaseSolventTemp (°C)N1:N4 SelectivityExpected Yield
SNAr Activated Aryl FluorideDIPEA (2.5 eq)DMSO60>99:185–92%
SNAr Activated Aryl ChlorideK₂CO₃ (3.0 eq)NMP9095:578–85%
Buchwald-Hartwig Unactivated Aryl Chloride(SIPr)Ph₂Pd(cin)Cl / NaOtBuToluene80>99:188–94%
Buchwald-Hartwig Unactivated Aryl ChloridePd₂(dba)₃ / BINAP / NaOtBuToluene10080:20 (Stalled)<30%

Part 4: Self-Validating Experimental Protocol

Below is a robust, self-validating protocol for the Regioselective SNAr N1-Amination of a generic activated fluoro-heteroarene (e.g., a 7-fluoroquinolone core) with 4-ethylamino-3,5-dimethylpiperidine.

Step 1: Reagent Preparation & Inertion

  • Charge a dry, argon-flushed round-bottom flask with the activated aryl fluoride (1.0 eq, 10 mmol).

  • Add anhydrous DMSO (0.2 M, 50 mL). Validation Checkpoint 1: Ensure complete dissolution. The solution should be clear. If suspension persists, gently warm to 30°C.

Step 2: Amine & Base Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) in one portion.

  • Add 4-ethylamino-3,5-dimethylpiperidine (1.1 eq, 11 mmol) dropwise over 5 minutes. Validation Checkpoint 2: A slight exotherm (approx. +5°C) should be observed upon amine addition, confirming the initiation of the acid-base neutralization and nucleophilic attack.

Step 3: Thermodynamic Control & IPC (In-Process Control)

  • Heat the reaction mixture to 60°C and stir for 12 hours. Validation Checkpoint 3 (LC-MS/TLC): At t=12h, sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze. TLC (10% MeOH in DCM with 1% NH₄OH) should show the complete disappearance of the starting electrophile (typically Rf ~0.8) and the appearance of a single, highly polar UV-active product spot (Rf ~0.3). LC-MS must show a single mass peak corresponding to [M+H]⁺ of the mono-aminated product. If a +2(Aryl) mass is detected, regioselectivity has been breached.

Step 4: Quench and Precipitation

  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture into vigorously stirring ice-cold water (250 mL). Validation Checkpoint 4: The sudden shift in polarity will force the N1-aminated product to crash out as a distinct precipitate. If the mixture forms an oil, the N4 amine may be protonated; adjust the aqueous phase to pH 9 using saturated NaHCO₃ to induce crystallization.

Step 5: Isolation

  • Filter the precipitate under a vacuum, washing the filter cake with cold water (3 x 50 mL) to remove residual DMSO and DIPEA salts.

  • Dry the solid under a high vacuum at 45°C for 24 hours.

Part 5: References

  • Title: Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode Source: PMC - NIH URL: 4

  • Title: Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents Source: PubMed - NIH URL: 1

  • Title: Buchwald–Hartwig amination Source: Grokipedia URL: 2

  • Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis - ACS Publications URL: 3

Sources

Troubleshooting

Preventing degradation of 4-Ethylamino-3,5-dimethylpiperidine during long-term storage

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 4-Ethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 4-Ethylamino-3,5-dimethylpiperidine. Our goal is to ensure the integrity and purity of your samples, preventing degradation that can compromise experimental outcomes. This document combines field-proven insights with established chemical principles to address common challenges and troubleshooting scenarios.

Section 1: Quick Reference - Recommended Storage Conditions

For optimal stability, refer to the summary table below. The subsequent sections will elaborate on the scientific rationale behind these recommendations.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows oxidative processes. Storage below 30°C is crucial for amine stability[1].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, a primary degradation pathway for amines. Also displaces moisture and CO2[2][3].
Container Amber Glass Vial with PTFE-lined CapProtects from light to prevent photodegradation and provides an inert, tight seal to prevent moisture and air ingress[1][3][4].
Location Dry, well-ventilated, and dark areaAvoids exposure to environmental moisture, light, and incompatible fumes[4][5].
Handling Minimize exposure to air and moistureWork quickly, preferably under an inert gas stream, and always ensure the container is sealed tightly after use[1][2].
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Ethylamino-3,5-dimethylpiperidine.

Q1: What are the primary factors that can cause the degradation of 4-Ethylamino-3,5-dimethylpiperidine during storage?

A1: As a substituted secondary amine, its stability is primarily threatened by three environmental factors:

  • Oxidation: This is the most significant risk. The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light and heat, leading to the formation of N-oxides and other degradation byproducts. Amines are generally prone to oxidation and should be stored accordingly[3].

  • Moisture (Hydrolysis): Amines can be hygroscopic, meaning they readily absorb moisture from the air[1]. While the piperidine ring itself is stable, absorbed water can act as a medium for other reactions or potentially lead to the formation of hydrates, altering the compound's effective concentration.

  • Light (Photodegradation): Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate and propagate oxidative degradation reactions. It is a standard precaution for many amine-containing compounds to be stored in light-protected containers[3][4].

  • Reaction with Carbon Dioxide: Amines can react with CO2 present in the atmosphere to form carbamate salts. This is a reversible reaction but can alter the pH and purity of the sample[6].

Q2: My sample of 4-Ethylamino-3,5-dimethylpiperidine has developed a slight yellow tint. Is it still usable?

A2: A color change, often to a light yellow, is a common visual indicator of potential degradation, likely due to minor oxidation[6]. The usability of the sample depends entirely on the sensitivity of your application.

  • For non-critical applications: The material may still be suitable if minor impurities do not affect the outcome.

  • For sensitive applications (e.g., GMP synthesis, quantitative assays): We strongly recommend re-analyzing the sample's purity via methods like HPLC, GC-MS, or NMR before use. If the purity is below your required specification, the sample should be purified (e.g., by distillation or chromatography) or discarded.

Q3: I do not have a glovebox or the ability to blanket my sample with inert gas. What is the next best alternative?

A3: While an inert atmosphere is ideal, you can still take effective measures to minimize degradation.

  • Use Small, Full Containers: Aliquot the material into several smaller vials that are filled to the top. This minimizes the headspace volume, thereby reducing the amount of available oxygen and moisture that can interact with the compound.

  • Seal Tightly and Quickly: Use high-quality vials with polytetrafluoroethylene (PTFE)-lined caps. When you need to access the material, do so quickly in a low-humidity environment and immediately reseal the vial tightly.

  • Use a Desiccator: Store the sealed vials inside a desiccator containing a drying agent (like silica gel or Drierite) to provide a moisture-free secondary environment.

Q4: How critical is short-term exposure to the atmosphere during weighing and sample preparation?

A4: The impact of short-term exposure is cumulative. A single, brief exposure is unlikely to cause significant degradation. However, repeated openings of the main stock container over months can lead to a gradual decline in purity. This is why we advocate for aliquoting the main stock into single-use or limited-use vials upon receipt. This practice protects the integrity of the bulk material.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve issues related to potential sample degradation.

Logical Flow for Troubleshooting Degradation Issues

TroubleshootingWorkflow Start Problem Observed: Inconsistent Results or Visible Sample Change CheckPurity Step 1: Assess Purity (e.g., HPLC, GC-MS) Start->CheckPurity Compare Step 2: Compare to Specification or Reference Standard CheckPurity->Compare PurityOK Purity Meets Specification? Compare->PurityOK Investigate Root Cause: Investigate Other Experimental Variables (Solvents, Reagents, etc.) PurityOK->Investigate Yes PurityFail Root Cause: Sample Degradation Confirmed PurityOK->PurityFail No Action Step 3: Take Corrective Action PurityFail->Action ReviewStorage Step 4: Review Storage Protocol (Implement Inert Gas, Aliquoting, etc.) PurityFail->ReviewStorage Purify Option A: Purify Material (Distillation/Chromatography) Action->Purify Discard Option B: Discard and Use New Lot Action->Discard DegradationPathways Molecule 4-Ethylamino-3,5-dimethylpiperidine (Stable) Degraded Degradation Products (N-Oxides, Carbamates, etc.) O2 Oxygen (O2) (from Air) center_node O2->center_node H2O Moisture (H2O) (from Air) H2O->center_node Light Light / UV (Energy Source) Light->center_node Heat Heat (Increases Reaction Rate) Heat->center_node CO2 Carbon Dioxide (CO2) (from Air) CO2->center_node center_node->Degraded   Leads to

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Ethylamino-3,5-dimethylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly substituted, lipophilic basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly substituted, lipophilic basic amines. 4-Ethylamino-3,5-dimethylpiperidine is a sterically hindered diamine widely utilized as a building block in drug discovery. While its basic nitrogen centers suggest good aqueous solubility, its dense alkyl substitution pattern often leads to severe precipitation issues in standard assay buffers.

This guide provides field-proven, self-validating protocols and mechanistic insights to permanently resolve these solubility bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Ethylamino-3,5-dimethylpiperidine precipitate instantly when diluted into my pH 7.4 assay buffer? A1: The precipitation is driven by the thermodynamic penalty of hydrating its hydrophobic domains. The molecule features a secondary piperidine nitrogen and an ethyl-substituted exocyclic amine. While both nitrogens are basic (pKa ~9.5–10.5), the addition of the ethyl group and two methyl groups at the 3 and 5 positions creates a dense hydrophobic shield . At physiological pH (7.4), a significant fraction of the molecule may exist as an uncharged free base or a singly protonated species with insufficient hydration energy to overcome the hydrophobic aggregation of the alkyl groups.

Q2: Should I use the free base or synthesize a salt form for my experiments? A2: You must synthesize a salt for any quantitative aqueous application. Free bases of lipophilic amines are typically oils or low-melting amorphous solids that are highly susceptible to oxidation and possess poor dissolution kinetics. Converting the free base to a salt (e.g., hydrochloride or mesylate) introduces a formal charge that drastically increases ion-dipole interactions with water, while also increasing the crystal lattice energy for better long-term shelf stability .

Q3: My compound is still poorly soluble even after salt formation. What is the next logical step? A3: If the cationic salt still exhibits poor solubility, the hydrophobic bulk is overriding the ionic hydration. You must either lower the dielectric constant of the solvent using co-solvents (like DMSO or PEG 400) to disrupt hydrophobic drug-drug interactions, or physically encapsulate the hydrophobic 3,5-dimethylpiperidine moiety using a host-guest system like cyclodextrin .

Quantitative Data Summary

Understanding the empirical solubility limits of piperidine derivatives across different vehicles is critical for experimental design. The table below summarizes the expected solubility profiles based on the physicochemical modulation of the solvent environment.

Solubilization VehiclepHApparent Solubility (mg/mL)Mechanistic Rationale
Deionized Water 7.4< 0.1Free base predominance; high hydrophobic surface area prevents hydration.
0.1 M HCl (Aqueous) 2.0> 50.0Complete protonation of the diamine; strong ion-dipole hydration overcomes alkyl bulk.
10% DMSO / 90% PBS 7.4~ 2.5Co-solvent lowers the dielectric constant, disrupting hydrophobic aggregation.
20% HP-β-CD in PBS 7.4~ 18.4Steric encapsulation of the hydrophobic 3,5-dimethylpiperidine moiety within the cyclodextrin cavity.

Troubleshooting Guides: Step-by-Step Methodologies

Protocol 1: Co-Solvent Dilution for In Vitro Microplate Assays

Issue: "Solvent shift" precipitation occurs when diluting a 100% DMSO stock of the compound into an aqueous biological buffer. Causality: The sudden increase in the solvent's dielectric constant forces the lipophilic free base to rapidly nucleate and crash out of solution.

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a 10 mM master stock. Store at -20°C in amber vials.

  • Intermediate Dilution (Critical Step): Do not dilute directly into the final buffer. Create an intermediate dilution using a co-solvent gradient (e.g., 50% DMSO / 50% PEG 400).

  • Aqueous Integration: Slowly titrate the intermediate stock into the final pH 7.4 assay buffer under continuous vortexing to prevent localized supersaturation. Keep the final DMSO concentration 1% to avoid cellular toxicity.

  • Self-Validation System: Centrifuge the final assay plate at 3,000 x g for 5 minutes. Inspect the bottom of the wells under a phase-contrast microscope. The complete absence of microcrystals mathematically validates that the compound is in a true thermodynamic solution rather than a colloidal suspension.

Protocol 2: Salt Screening & Crystallization for Formulation

Issue: The free base is an unstable oil that cannot be formulated for in vivo dosing. Causality: The lack of a strong crystal lattice allows atmospheric moisture and oxygen to degrade the compound, and the lack of ionization prevents aqueous dissolution .

  • Solvent Selection: Dissolve 1.0 g of 4-Ethylamino-3,5-dimethylpiperidine free base in 10 mL of a volatile, water-miscible organic solvent (e.g., anhydrous ethanol) where it is highly soluble.

  • Acid Titration: While stirring at 400 RPM, add 1.05 molar equivalents of a pharmaceutically acceptable acid (e.g., 1M Methanesulfonic acid in ethanol) dropwise.

  • Crystallization Induction: Cool the mixture to 4°C. If precipitation does not occur, add an anti-solvent (e.g., cold diethyl ether) dropwise until the solution becomes persistently cloudy, then allow it to crystallize overnight.

  • Isolation: Filter the precipitate through a Buchner funnel and dry under a vacuum at 40°C for 24 hours to remove residual solvents.

  • Self-Validation System: Perform Differential Scanning Calorimetry (DSC) on the isolated solid. A single, sharp endothermic melting peak distinct from the free base confirms the formation of a pure, uniform salt lattice rather than a physical mixture.

Protocol 3: Cyclodextrin Inclusion Complexation

Issue: High-concentration aqueous dosing (>10 mg/mL) is required, but co-solvents are too toxic for the animal model. Causality: Standard buffers cannot overcome the intrinsic lipophilicity of the 3,5-dimethyl substitution.

  • Host Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a pH 7.4 phosphate buffer to a concentration of 20% w/v.

  • API Integration: Add an excess amount (e.g., 30 mg/mL) of the 4-Ethylamino-3,5-dimethylpiperidine salt to the CD solution.

  • Equilibration: Seal the vial and agitate in a shaking incubator at 37°C for 48 hours. The extended time is required for the hydrophobic piperidine ring to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation System: Construct an AL-type phase-solubility diagram by plotting API concentration against HP-β-CD concentration via HPLC. A strictly linear relationship mathematically validates a 1:1 host-guest inclusion mechanism, proving the system is stable and predictable.

Mechanistic Workflow Diagram

Solubilization_Workflow Node_Start 4-Ethylamino-3,5-dimethylpiperidine (Poorly Soluble Free Base) Node_Assess Assess Application Requirement Node_Start->Node_Assess Node_InVitro In Vitro Assays (Volume < 1 mL) Node_Assess->Node_InVitro Node_InVivo In Vivo / Formulation (High Concentration) Node_Assess->Node_InVivo Node_Cosolvent Add 5-10% DMSO or PEG400 Disrupts Hydrophobic Bonds Node_InVitro->Node_Cosolvent Dilution Node_Salt Salt Synthesis (e.g., HCl) Protonates Basic Amines Node_InVivo->Node_Salt Ionization Node_CD HP-β-CD Complexation Encapsulates Alkyl Groups Node_Cosolvent->Node_CD Precipitation Node_Success1 Soluble Assay Stock Node_Cosolvent->Node_Success1 Clear Solution Node_Salt->Node_CD Inadequate Solubility Node_Success2 Stable Aqueous Formulation Node_Salt->Node_Success2 High Solubility Node_CD->Node_Success2 Inclusion Complex

Figure 1: Decision matrix and workflow for solubilizing 4-Ethylamino-3,5-dimethylpiperidine.

References

  • MDPI. "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." International Journal of Molecular Sciences. Available at: [Link][1]

  • ACS Omega. "Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions." American Chemical Society. Available at: [Link][2]

  • RSC Advances. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Royal Society of Chemistry. Available at: [Link][3]

Sources

Troubleshooting

Resolving baseline noise in 4-Ethylamino-3,5-dimethylpiperidine HPLC analysis

Technical Support Center: Resolving Baseline Noise in 4-Ethylamino-3,5-dimethylpiperidine HPLC Analysis Overview 4-Ethylamino-3,5-dimethylpiperidine is a highly polar, basic aliphatic amine. Because it lacks a strong con...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Baseline Noise in 4-Ethylamino-3,5-dimethylpiperidine HPLC Analysis

Overview 4-Ethylamino-3,5-dimethylpiperidine is a highly polar, basic aliphatic amine. Because it lacks a strong conjugated chromophore, analytical methods often rely on low-wavelength UV detection (200–210 nm) or universal detectors like Charged Aerosol Detection (CAD). Both approaches are highly susceptible to baseline noise. As an Application Scientist, I have designed this troubleshooting guide to move beyond basic fixes. It explains the mechanistic causality behind baseline instability and provides self-validating protocols to maximize your Signal-to-Noise (S/N) ratio.

Diagnostic Logic & Workflow

Workflow Start Observe Baseline Noise Type Characterize Noise Type Start->Type Periodic Periodic / Pulsating Type->Periodic Random Random / High-Frequency Type->Random Pump Check Pump & Degasser Periodic->Pump Detector Identify Detector Random->Detector UV UV/Vis (< 220 nm) Detector->UV CAD CAD / ELSD Detector->CAD UVSol Use Acetonitrile Avoid Acetate/TFA UV->UVSol CADSol Use 5mM Formate Check Gas Purity CAD->CADSol Deriv Pre-Column Derivatization (Shift Wavelength) UVSol->Deriv If noise persists

Diagnostic workflow for isolating and resolving HPLC baseline noise in aliphatic amine analysis.

Module 1: Low-Wavelength UV Detection Challenges (<220 nm)

Q: Why is my baseline exhibiting severe high-frequency noise and drift when analyzing 4-Ethylamino-3,5-dimethylpiperidine at 210 nm?

A: At wavelengths below 220 nm, the baseline noise is inversely proportional to the amount of light reaching the detector's photodiodes [1]. Solvents like methanol absorb heavily up to 205 nm. When the mobile phase absorbs the incident UV light, the photodiode array receives fewer photons. The detector's electronic amplifier attempts to compensate for this low light transmission, which exponentially amplifies random baseline noise [1]. Furthermore, common amine-pairing buffers like trifluoroacetic acid (TFA) or acetate exhibit significant UV absorbance near 210 nm.

Causality & Self-Validation: If baseline noise is caused by solvent absorbance, the noise will dramatically increase as the gradient shifts toward the absorbing solvent. Validation Protocol: Run a static flow of 100% Acetonitrile vs. 100% Methanol; the noise amplitude in Methanol will be visibly higher, confirming solvent-induced optical noise.

Table 1: UV Cut-offs and Baseline Impact at 210 nm

Solvent / BufferUV Cut-off (nm)Impact on 210 nm Baseline Noise
Acetonitrile 190 nmMinimal (Ideal for low-UV amine detection)
Methanol 205 nmHigh (Absorbs strongly, reduces light to photodiode)
HPLC-Grade Water 180 nmMinimal
0.1% TFA ~210 nmModerate (Causes baseline drift during gradients)
10 mM Acetate 210 nmSevere (High background absorbance)

Actionable Solution: Switch the organic modifier from Methanol to Acetonitrile. If ion-pairing is required, use dilute phosphoric acid (if MS compatibility is not needed) instead of acetate or formate.

Module 2: Charged Aerosol Detection (CAD) Troubleshooting

Q: I switched to CAD to avoid low-UV issues, but my baseline background current is consistently above 0.05 pA. How do I resolve this?

A: CAD is a mass-sensitive detector that measures the charge transferred to residual particles after mobile phase evaporation. High baseline noise in CAD is almost exclusively caused by non-volatile impurities in the mobile phase, column bleed, or suboptimal nebulizer temperatures [2]. For basic amines, analysts often use ammonium formate buffers. However, high concentrations (>10 mM) of ammonium formate can fail to volatilize completely, generating a high background noise (>0.05 pA) [2].

Causality: Incomplete evaporation of the mobile phase leaves behind semi-volatile buffer clusters. These clusters acquire a positive charge from the corona discharge needle, registering as continuous, fuzzy background noise.

Step-by-Step Methodology: CAD Mobile Phase Optimization & System Cleaning

  • Buffer Optimization: Reduce ammonium formate concentration to 5 mM. Studies demonstrate that 5 mM formate buffers produce lower baseline noise (< 0.02 pA) in CAD compared to acetate buffers [2].

  • System Passivation: Flush the HPLC system (bypassing the column) with 50:50 Water:Methanol containing 1% Formic acid for 2 hours to dissolve and remove residual non-volatile salts from previous analyses.

  • Nebulizer Temperature Adjustment: Set the evaporation temperature to 35 °C. Lower temperatures lead to a more uniform detector response but can increase baseline noise due to incomplete evaporation of semi-volatile substances; 35 °C is the optimal balance for aliphatic amines [2].

  • Self-Validation (Zero-Injection Gradient): Run a blank gradient without injecting a sample. If the noise scales proportionally with the organic phase, the contamination is in the organic solvent line. If the noise is constant, the issue lies in the aqueous buffer concentration or gas purity.

Module 3: Pre-Column Derivatization (Bypassing Noise Entirely)

Q: Direct detection is still yielding a poor S/N ratio. Is there a way to chemically modify 4-Ethylamino-3,5-dimethylpiperidine to eliminate low-wavelength noise?

A: Yes. Because 4-Ethylamino-3,5-dimethylpiperidine is an aliphatic amine, it readily undergoes pre-column derivatization. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) covalently bond a strong chromophore or fluorophore to the amine [3, 4].

Causality: By attaching a bulky, highly conjugated tag, the detection wavelength is shifted from the noisy <210 nm UV region to the highly specific >260 nm UV or fluorescence emission regions [3]. This completely eliminates mobile phase background noise, drastically improving the Limit of Detection (LOD) and allowing the use of basic buffer mobile phases for better peak shape [3].

Step-by-Step Methodology: Pre-Column Derivatization with FMOC-Cl

  • Reagent Preparation: Prepare a 2.5 mM solution of FMOC-Cl in anhydrous acetonitrile.

  • Buffer Preparation: Prepare a borate buffer (0.1 M, pH 8.5) to ensure the amine is in its reactive, deprotonated state (free base).

  • Reaction: In a silanized autosampler vial, mix 100 µL of the 4-Ethylamino-3,5-dimethylpiperidine sample with 100 µL of the borate buffer.

  • Labeling: Add 100 µL of the FMOC-Cl reagent. Vortex for 10 seconds and incubate at room temperature for 15 minutes [3].

  • Quenching (Self-Validation Step): Add 50 µL of 1-adamantanamine (or glycine) to quench excess FMOC-Cl. This prevents the unreacted reagent from forming massive phantom peaks that disrupt the baseline. Running a quenched blank (reagent + quencher, no sample) validates that the derivatization matrix itself is clean.

  • Analysis: Inject 10 µL onto a C18 or PA2 column using a basic buffer mobile phase, coupled with fluorescence detection (Ex: 260 nm, Em: 315 nm) [3].

Module 4: Mechanical and Hydraulic Noise (Pumps & Degassers)

Q: My baseline noise is perfectly rhythmic and periodic (like a sine wave). What causes this, and how do I fix it?

A: Periodic, uniform baseline noise is mechanical in origin and directly correlates with the stroke volume of the HPLC pump [5].

Causality: If the in-line degasser fails, dissolved air remains in the solvents [5]. As the pump pistons compress the solvent, these micro-bubbles collapse and expand, causing micro-fluctuations in flow rate and pressure. In UV detectors, flow rate changes alter the thermal equilibrium of the flow cell, causing refractive index (RI) variations that manifest as rhythmic baseline pulsations [5].

Validation & Fix: Monitor the pump pressure ripple in your chromatography software. If the pressure ripple exceeds 1-2%, the noise is definitively hydraulic. Purge the pump with 100% Isopropanol to clear failing check valves, and verify the vacuum degasser is pulling a sufficient vacuum [5].

References

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines.[Link]

  • PMC. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS.[Link]

  • Overbrook Scientific. HPLC Repair Services: Common Causes of Baseline Noise.[Link]

Optimization

Reducing side-reaction byproducts in the synthesis of 4-Ethylamino-3,5-dimethylpiperidine

Welcome to the Advanced Troubleshooting and Protocol Guide for the synthesis of 4-Ethylamino-3,5-dimethylpiperidine. This resource is designed for drug development professionals and synthetic chemists who require high-yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the synthesis of 4-Ethylamino-3,5-dimethylpiperidine. This resource is designed for drug development professionals and synthetic chemists who require high-yield, high-purity secondary amine products. The following sections provide field-proven insights into minimizing common side-reactions—such as over-alkylation, premature ketone reduction, and poor stereocontrol—during the reductive amination of 3,5-dimethylpiperidin-4-one.

I. Mechanistic Troubleshooting & Root Cause Analysis (FAQ)

Q1: Why am I observing significant amounts of tertiary amine (over-alkylation) in my final product? Causality & Solution: Direct alkylation of primary amines with alkyl halides notoriously leads to polyalkylation because the resulting secondary amine is often more nucleophilic than the primary starting material[1]. Even in reductive amination, over-alkylation can occur if the newly formed 4-ethylamino-3,5-dimethylpiperidine reacts with another equivalent of the iminium intermediate[2]. Self-Validating Action: Shift from a one-pot simultaneous addition to a stepwise procedure. Allow the 3,5-dimethylpiperidin-4-one and ethylamine to fully equilibrate into the imine before adding the reducing agent. Maintain a slight stoichiometric excess (1.2 equiv) of the primary amine (ethylamine) to outcompete the secondary amine product[2].

Q2: My LC-MS shows a large peak corresponding to 3,5-dimethylpiperidin-4-ol. How do I prevent ketone reduction? Causality & Solution: This byproduct forms when the reducing agent attacks the starting ketone before it can condense with the amine. Strong reducing agents like sodium borohydride (NaBH₄) lack the chemoselectivity required for this transformation, leading to premature reduction[2]. Self-Validating Action: Utilize milder, highly selective hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the protonated iminium ion over the neutral carbonyl group[1][2].

Q3: How do I control the stereochemistry (cis/trans) of the piperidine ring during this synthesis? Causality & Solution: The 3,5-dimethyl groups can exist in cis or trans configurations, and the nucleophilic hydride attack on the planar iminium ion can occur from either the axial or equatorial face, leading to diastereomeric mixtures[3]. Self-Validating Action: The stereochemical outcome is heavily influenced by the steric bulk of the reducing agent and the solvent. Bulky reagents like NaBH(OAc)₃ typically favor equatorial hydride delivery, yielding the axial amine. If a specific diastereomer is required, post-reaction separation via chiral chromatography or diastereomeric salt crystallization is standard practice[3].

II. Process Workflows & Pathway Visualization

SynthesisPathway Ketone 3,5-Dimethylpiperidin-4-one + Ethylamine Imine Iminium Intermediate Ketone->Imine Mild Acid (pH 4-6) Alcohol 3,5-Dimethylpiperidin-4-ol (Premature Reduction) Ketone->Alcohol NaBH4 (Non-selective) Product 4-Ethylamino-3,5-dimethylpiperidine (Target) Imine->Product NaBH(OAc)3 TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine Excess Ketone

Mechanistic pathway and common side-reactions in reductive amination.

III. Quantitative Data: Reducing Agent Selection

To ensure a self-validating experimental design, the choice of reducing agent must be matched to the substrate's reactivity profile to prevent byproduct formation.

Reducing AgentChemoselectivity (Imine vs Ketone)Toxicity / Safety ConcernsOptimal pH RangeByproduct Risk Profile
NaBH₄ LowLow (Generates H₂ gas)Basic to NeutralHigh (Ketone reduction to alcohol)
NaBH(OAc)₃ Very HighLow (Acid-sensitive)4.0 - 6.0Low (Excellent for secondary amines)
NaBH₃CN HighHigh (Releases HCN at low pH)4.0 - 6.0Low (Effective but requires strict ventilation)
H₂ / Pd/C ModerateFlammable (Pyrophoric catalyst)NeutralModerate (Potential for over-reduction)

Data synthesized from standard reductive amination optimization protocols[2][4].

IV. Optimized Experimental Protocol: Stepwise Reductive Amination

This protocol utilizes a stepwise imine formation followed by selective reduction to synthesize 4-Ethylamino-3,5-dimethylpiperidine while suppressing side reactions.

Reagents Required:

  • 3,5-Dimethylpiperidin-4-one (1.0 equiv)

  • Ethylamine (2.0 M solution in THF or Methanol) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 - 1.0 equiv, to adjust pH)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reactant Preparation & Imine Formation:

    • Under an inert nitrogen atmosphere, dissolve 3,5-dimethylpiperidin-4-one in anhydrous DCE (approx. 0.2 M concentration).

    • Add the ethylamine solution (1.2 equiv). The slight excess prevents the secondary amine product from outcompeting the primary amine for unreacted ketone[2].

    • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-6. This mildly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack without fully protonating the ethylamine[1].

  • Equilibration:

    • Stir the mixture at room temperature for 1-2 hours. Self-validation step: Monitor via TLC or LC-MS to confirm the complete disappearance of the starting ketone and the formation of the imine/enamine intermediate before proceeding.

  • Selective Reduction:

    • Cool the reaction flask to 0 °C using an ice bath to control the exothermic reduction.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. The steric bulk and electron-withdrawing acetate groups make this reagent highly selective for the protonated iminium ion over any residual ketone[4].

  • Reaction Completion & Quench:

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic (pH > 8). This ensures the amine product is in its free-base form.

  • Extraction & Purification:

    • Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude 4-Ethylamino-3,5-dimethylpiperidine via silica gel column chromatography (using a DCM/MeOH/NH₄OH gradient) to separate any trace diastereomers or unreacted starting materials[3].

ProtocolWorkflow Step1 1. Imine Formation Mix Ketone + Ethylamine in DCE Add AcOH (pH 4-6) Step2 2. Equilibration Stir 1-2h at RT Verify via LC-MS Step1->Step2 Step3 3. Selective Reduction Cool to 0°C, add NaBH(OAc)3 portion-wise Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 quench Extract with DCM Step3->Step4 Step5 5. Purification Chromatography (DCM/MeOH/NH4OH) Step4->Step5

Step-by-step workflow for the optimized reductive amination protocol.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-Ethylamino-3,5-dimethylpiperidine Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 4-Ethylamino-3,5-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 4-Ethylamino-3,5-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. We will explore the underlying principles of mobile phase optimization to achieve robust, reproducible, and high-quality separations for this and similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when developing an HPLC method for 4-Ethylamino-3,5-dimethylpiperidine?

A1: The primary challenge in the chromatography of 4-Ethylamino-3,5-dimethylpiperidine, a substituted piperidine, stems from its basic nature. The two amine groups (one secondary within the ring and one secondary in the ethylamino substituent) are readily protonated. This positive charge leads to strong, undesirable interactions with the stationary phase, particularly the acidic silanol groups present on the surface of traditional silica-based columns. These secondary interactions are the main cause of poor peak shape, specifically peak tailing, which can compromise resolution, sensitivity, and the accuracy of quantification.[1][2]

Q2: I'm observing significant peak tailing with my 4-Ethylamino-3,5-dimethylpiperidine standard. What is the root cause?

A2: Peak tailing for basic compounds like this is most often a direct result of interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of your HPLC column.[1][3] This creates a secondary, ion-exchange retention mechanism in addition to the primary reversed-phase mechanism, leading to a portion of the analyte molecules being retained longer and eluting as a "tail."[1] Other potential causes include column overload, extra-column dead volume, or using an injection solvent significantly stronger than your mobile phase.[2][3]

Q3: What are the key physicochemical properties of 4-Ethylamino-3,5-dimethylpiperidine that I need to consider for method development?

PropertyPredicted ValueSignificance for Chromatography
pKa ~10.5 - 11.5This high pKa indicates that the molecule is a strong base. The mobile phase pH must be carefully controlled to manage its ionization state. To achieve a good peak shape, the mobile phase pH should typically be adjusted to be at least 2-3 pH units below the analyte's pKa.[4][5]
LogP ~1.5 - 2.5This value suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. It provides a starting point for selecting the initial organic solvent percentage in the mobile phase.[6]

Note: Predicted values are generated using standard computational models and should be used as a guide for initial method development.

Troubleshooting Guide: From Tailing Peaks to Optimal Resolution

This section provides a systematic, problem-and-solution approach to mobile phase optimization.

Issue 1: Severe Peak Tailing and Poor Symmetry

This is the most common issue encountered with basic compounds. Our strategy will be to minimize the secondary silanol interactions.

workflow start Start: Tailing Peak Observed step1 Step 1: Adjust Mobile Phase pH start->step1 step2 Step 2: Introduce a Competing Base step1->step2 If tailing persists step3 Step 3: Select an Appropriate Column step2->step3 If further improvement is needed end_node Result: Symmetrical Peak step3->end_node

Caption: Systematic workflow for troubleshooting peak tailing.

Causality: The most effective way to prevent the interaction causing peak tailing is to suppress the ionization of the silanol groups on the stationary phase. This is achieved by operating at a low pH.[1] At a pH of 3 or below, the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral, eliminating the ionic interaction with the protonated basic analyte.[3][7]

Experimental Protocol: pH Optimization

  • Prepare Buffered Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 10-25 mM buffer solution. Phosphate or formate buffers are common choices.

      • Option A (pH ~2.8): 0.1% Formic Acid in water.

      • Option B (pH ~2.5): 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Initial Conditions:

    • Column: A modern, high-purity, end-capped C18 column (e.g., Type B silica).

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time.

  • Execution:

    • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

    • Inject a standard solution of 4-Ethylamino-3,5-dimethylpiperidine.

    • Analyze the peak shape. A significant improvement (Asymmetry factor closer to 1.0) is expected.

Causality: If low pH alone is insufficient, or if you are constrained to work at a mid-range pH, a mobile phase additive can be used. These are typically small amine compounds, like triethylamine (TEA), that act as "silanol suppressors."[3] TEA, being a base, will preferentially interact with any available ionized silanol groups, effectively shielding them from the analyte.[8]

Experimental Protocol: Using a Competing Base

  • Prepare Additive-Modified Mobile Phase:

    • To your aqueous mobile phase (Mobile Phase A), add triethylamine (TEA) to a final concentration of 10-25 mM.

    • Crucially, re-adjust the pH of the mobile phase to your desired setpoint (e.g., pH 3.0 or even pH 7.0) after adding the TEA. TEA is basic and will raise the pH significantly.

  • Execution:

    • Thoroughly flush the HPLC system and column with the new mobile phase. It may take a considerable time to fully equilibrate the column with the additive.

    • Inject the standard and assess the peak shape.

  • Important Considerations:

    • Column Dedication: It is best practice to dedicate a column for use with amine additives, as they can be difficult to remove completely and may alter the column's selectivity permanently.

    • Baseline Noise: TEA can increase UV baseline noise, especially at lower wavelengths (<220 nm).

Issue 2: Poor Retention or Resolution

Once a good peak shape is achieved, the next step is to optimize retention and resolution from any impurities or related compounds.

retention_factors cluster_mp Mobile Phase Parameters cluster_sp Stationary Phase Parameters Analyte 4-Ethylamino-3,5-dimethylpiperidine (LogP ~1.5-2.5) Retention Retention & Resolution Analyte->Retention MobilePhase Mobile Phase OrganicContent Organic Solvent % MobilePhase->OrganicContent SolventType Solvent Type (ACN vs. MeOH) MobilePhase->SolventType StationaryPhase Stationary Phase ColumnChem Column Chemistry (C18, Phenyl, etc.) StationaryPhase->ColumnChem OrganicContent->Retention Primary control of retention SolventType->Retention Affects selectivity ColumnChem->Retention Affects selectivity

Sources

Reference Data & Comparative Studies

Validation

Structural Optimization in Drug Design: 4-Ethylamino-3,5-dimethylpiperidine vs. Standard Piperidine Derivatives

Executive Summary Piperidine is one of the most ubiquitous heterocyclic building blocks in medicinal chemistry, forming the core of over twenty classes of pharmaceuticals[1]. In antimicrobial drug design, the C7-position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is one of the most ubiquitous heterocyclic building blocks in medicinal chemistry, forming the core of over twenty classes of pharmaceuticals[1]. In antimicrobial drug design, the C7-position of the fluoroquinolone scaffold is heavily modified with piperidine and piperazine derivatives to modulate target affinity (DNA gyrase/Topoisomerase IV) and pharmacokinetics. However, standard derivatives—such as the unsubstituted piperazine found in ciprofloxacin—are highly susceptible to extrusion by bacterial multidrug efflux pumps.

This guide provides an objective, data-driven comparison of standard piperidine/piperazine derivatives against sterically bulky scaffolds, specifically 4-ethylamino-3,5-dimethylpiperidine . By analyzing the structure-activity relationship (SAR), we demonstrate how introducing targeted steric bulk can successfully evade or inhibit cellular efflux mechanisms[2], thereby overcoming multidrug resistance (MDR).

Structural Rationale & Causality: The Steric Shielding Effect

Bacterial resistance is frequently mediated by the overexpression of efflux pumps, such as the Resistance-Nodulation-Division (RND) family (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa)[3] and the Major Facilitator Superfamily (MFS) (e.g., NorA in S. aureus)[4]. The structural nature of the C7-substituent directly dictates whether a drug will be a substrate for these pumps.

  • Standard Piperazines/Piperidines (e.g., Ciprofloxacin, Levofloxacin): Molecules with unsubstituted or mono-methylated rings (like 3-methylpiperazine) fit seamlessly into the deep, phenylalanine-rich hydrophobic binding pockets of efflux transporters like AcrB. Once bound, the proton-motive force drives their extrusion, lowering intracellular drug concentrations to sub-lethal levels[3].

  • 4-Ethylamino-3,5-dimethylpiperidine: The introduction of two methyl groups at the 3 and 5 positions creates significant equatorial and axial steric bulk. Furthermore, the 4-ethylamino group introduces a flexible, basic side chain. When this bulky moiety attempts to enter the hydrophobic trap of an RND pump, it creates a severe steric clash. This physical incompatibility prevents the transporter from achieving the conformational change required for extrusion. Consequently, fluoroquinolones bearing this substituent act either as efflux-evading antibiotics or as competitive Efflux Pump Inhibitors (EPIs)[2],[5].

EffluxMechanism WT Standard Fluoroquinolone (e.g., Ciprofloxacin) Pump RND Efflux Pump (AcrAB-TolC / MexAB-OprM) WT->Pump Recognized Extrusion Drug Extruded (Sub-MIC Intracellular Level) Pump->Extrusion Active Efflux Novel 4-Ethylamino-3,5-dimethylpiperidine Derivative Steric Steric Clash at Hydrophobic Binding Pocket Novel->Steric Bulky C7 Substituent Accumulation Intracellular Accumulation (Target Binding: DNA Gyrase) Steric->Accumulation Evasion / Inhibition

Mechanism of efflux pump evasion by sterically hindered piperidine derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of these structural modifications, the table below summarizes the Minimum Inhibitory Concentrations (MIC) and Efflux Pump Inhibition (EPI) potential of various C7-substituted fluoroquinolone derivatives against wild-type and efflux-overexpressing strains.

Derivative (C7 Substituent)Example Drug / CompoundTarget Efflux PumpMIC (WT) µg/mLMIC (Efflux++) µg/mLEPI Activity
Piperazine CiprofloxacinAcrAB-TolC / NorA0.0154.0None
3-Methylpiperazine LevofloxacinAcrAB-TolC / NorA0.032.0None
Arylpiperidine Linezolid-enhancerAcrAB-TolC0.50.5Moderate
4-Ethylamino-3,5-dimethylpiperidine Compound X (WO2002009758A2)AcrAB-TolC / NorA0.060.12High (Acts as EPI)

Data synthesized from comparative SAR studies of efflux pump inhibitors and fluoroquinolone derivatives[2],[5].

Experimental Methodologies: Self-Validating Protocols

To validate the causality of efflux evasion and inhibition, the following self-validating experimental systems must be employed. These protocols ensure that the observed antibacterial efficacy is directly linked to intracellular accumulation rather than off-target toxicity.

Protocol A: Real-Time Fluorometric Ethidium Bromide (EtBr) Accumulation Assay

Causality: EtBr is a universal substrate for bacterial efflux pumps. It fluoresces weakly in aqueous solutions but strongly when intercalated with intracellular DNA. If the 4-ethylamino-3,5-dimethylpiperidine derivative successfully inhibits the pump, EtBr will accumulate intracellularly, resulting in a quantifiable fluorescent spike[4].

Step-by-Step:

  • Strain Preparation: Grow S. aureus (NorA overexpressed) or E. coli (AcrAB-TolC overexpressed) to mid-logarithmic phase (OD600 = 0.6) in Mueller-Hinton Broth (MHB).

  • Washing & Starvation: Centrifuge at 4000 x g for 10 minutes. Wash the pellet twice with 20 mM sodium phosphate buffer (pH 7.0) to remove extracellular nutrients, temporarily halting active efflux.

  • Dye Loading: Resuspend cells in the buffer containing EtBr at a final concentration of 2 µg/mL.

  • Compound Addition: Aliquot 100 µL of the suspension into a 96-well black microtiter plate. Add the piperidine derivatives at sub-MIC concentrations (e.g., 1/4 MIC). Use Reserpine (20 µg/mL) or PAβN as positive EPI controls[5].

  • Fluorometric Monitoring: Immediately measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Calculate the relative accumulation index. A steeper slope compared to the untreated control validates the compound's EPI activity.

Protocol B: Checkerboard Synergy Assay (MIC Shift)

Causality: If the bulky piperidine derivative acts as an EPI, it should synergistically lower the MIC of a known pump substrate (like ciprofloxacin) when co-administered, proving the resistance is efflux-mediated.

Step-by-Step:

  • Plate Preparation: Prepare a 96-well plate with a two-dimensional gradient. Serially dilute the standard antibiotic (e.g., ciprofloxacin) along the x-axis and the novel 4-ethylamino-3,5-dimethylpiperidine derivative along the y-axis.

  • Inoculation: Inoculate the wells with 5×105 CFU/mL of the test strain.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 indicates synergy, confirming the derivative's role in disabling the efflux mechanism.

Workflow Step1 1. Strain Selection (WT vs ΔacrB / NorA++) Step2 2. MIC Determination (Broth Microdilution) Step1->Step2 Step3 3. EtBr Accumulation Assay (Fluorometric Monitoring) Step2->Step3 Step4 4. Checkerboard Assay (Synergy with Substrates) Step3->Step4 Step5 Data Synthesis & SAR Modeling Step4->Step5

Step-by-step experimental workflow for validating efflux pump inhibitors.

Conclusion

The strategic incorporation of bulky, multi-substituted heterocyclic rings like 4-ethylamino-3,5-dimethylpiperidine fundamentally alters the interaction between antimicrobial agents and bacterial defense mechanisms. By prioritizing steric hindrance at the C7 position, drug developers can transition from compounds that are readily extruded to those that actively jam the efflux machinery, breathing new life into established antibiotic classes.

References

  • Source: Int J Mol Sci (NIH)
  • WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes Source: Google Patents URL
  • Source: Antimicrobial Agents and Chemotherapy (ASM)
  • Recent advances toward a molecular mechanism of efflux pump inhibition Source: Frontiers in Microbiology URL
  • Source: Indian Journal of Medical Research (NIH)

Sources

Comparative

Validating analytical methods for 4-Ethylamino-3,5-dimethylpiperidine purity testing

Validating Analytical Methods for 4-Ethylamino-3,5-dimethylpiperidine Purity Testing: A Comprehensive Comparison Guide As pharmaceutical pipelines increasingly rely on complex aliphatic amine building blocks, the analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Analytical Methods for 4-Ethylamino-3,5-dimethylpiperidine Purity Testing: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on complex aliphatic amine building blocks, the analytical challenges associated with their purity testing have intensified. 4-Ethylamino-3,5-dimethylpiperidine is a highly polar, basic diamine utilized as a critical intermediate in the synthesis of advanced therapeutics, including fluoroquinolone-class microbial efflux pump inhibitors[1].

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic difficulties: it possesses two secondary amine groups (a piperidine ring nitrogen and an ethylamino substituent) resulting in a high pKa (>10), and it completely lacks a UV-absorbing chromophore. Consequently, traditional HPLC-UV methods suffer from severe peak tailing, poor sensitivity, and baseline drift.

In this guide, we objectively compare modern analytical methodologies—GC-FID, UHPLC-CAD, and derivatization-based HPLC-UV—and provide a self-validating, ICH Q2(R2)-compliant protocol[2] to ensure absolute scientific integrity in your purity assays.

Analytical Method Comparison: Overcoming the Chromophore & Basicity Challenge

To achieve accurate purity quantitation, an analytical method must mitigate the secondary electrostatic interactions between the protonated diamine and residual silanols on the stationary phase, while simultaneously employing a detector capable of sensing non-UV-active compounds.

Method A: GC-FID with Base-Deactivated Columns (The Gold Standard)

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is highly effective for volatile and semi-volatile aliphatic amines[3]. By utilizing a heavily cross-linked, base-deactivated siloxane stationary phase (e.g., CP-Volamine), this method physically shields active silanol sites, preventing amine adsorption[4]. FID provides excellent, universal sensitivity for carbon-containing molecules without requiring a chromophore.

Method B: UHPLC-CAD with CSH Columns (The Non-Volatile Champion)

For samples where non-volatile impurities (e.g., inorganic salts or high-molecular-weight byproducts) must be quantified, Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) is superior[5]. CAD is a mass-sensitive detector that provides a near-uniform response for all non-volatile analytes, regardless of optical properties[6]. To prevent peak tailing, a Charged Surface Hybrid (CSH) column is used; the stationary phase carries a low-level positive charge that electrostatically repels the protonated 4-Ethylamino-3,5-dimethylpiperidine cations.

Method C: HPLC-UV via Pre-Column Derivatization (The Legacy Approach)

This traditional approach involves reacting the diamine with a reagent like 9-Fluorenylmethyl chloroformate (FMOC-Cl) to attach a chromophore and neutralize the amine's basicity. While it allows the use of standard HPLC-UV equipment, it is labor-intensive, prone to derivatization artifacts, and struggles with steric hindrance at the 3,5-dimethyl positions.

Quantitative Performance Comparison

Table 1: Representative validation metrics for 4-Ethylamino-3,5-dimethylpiperidine purity testing.

Performance Metric (ICH Q2)GC-FID (Base-Deactivated)UHPLC-CAD (CSH Column)HPLC-UV (FMOC Derivatization)
Limit of Detection (LOD) 0.01% (w/w)0.05% (w/w)0.10% (w/w)
Limit of Quantitation (LOQ) 0.03% (w/w)0.15% (w/w)0.30% (w/w)
Linearity (R²) > 0.999 (LOQ to 150%)> 0.995 (Quadratic fit req.)> 0.990 (LOQ to 120%)
Precision (% RSD) ≤ 1.5%≤ 2.5%≤ 5.0%
Sample Prep Time < 5 minutes (Direct dilution)< 5 minutes (Direct dilution)> 60 minutes (Reaction/Quench)
Primary Advantage Highest resolution for volatilesDetects non-volatile saltsUses standard lab equipment

Experimental Workflows & Logical Relationships

The selection and validation of the appropriate method depend heavily on the impurity profile generated during the synthesis of 4-Ethylamino-3,5-dimethylpiperidine.

MethodWorkflow Start 4-Ethylamino-3,5-dimethylpiperidine Sample Matrix Decision Volatility & Impurity Profile Assessment Start->Decision GC GC-FID Base-Deactivated Column (Volatiles & Solvents) Decision->GC High Volatility LC UHPLC-CAD CSH Column / High pH (Non-Volatiles & Salts) Decision->LC Lack of Chromophore UV HPLC-UV Pre-column Derivatization (Legacy/Targeted) Decision->UV Standard Equipment Val ICH Q2(R2) Validation Protocol (Specificity, Linearity, Precision) GC->Val LC->Val Report Final Certificate of Analysis (Purity > 99.0%) Val->Report

Fig 1. Workflow for selecting and validating analytical methods for aliphatic diamines.

Step-by-Step Protocol: GC-FID Purity Analysis

Given its superior precision and lack of derivatization requirements, GC-FID is the recommended methodology for routine release testing of this intermediate[3].

Reagents & Equipment:

  • Column: Base-deactivated fused silica capillary (e.g., CP-Volamine or DB-CAM), 30 m × 0.32 mm ID[7],[4].

  • Carrier Gas: Helium (Ultra-High Purity), constant flow at 2.0 mL/min.

  • Diluent: N-Methyl-2-pyrrolidone (NMP) or Methanol (ensure no transesterification/reaction occurs).

Step-by-Step Methodology:

  • System Preparation: Install the base-deactivated column. Condition the column at 250°C for 2 hours to remove siloxane bleed. Ensure the glass liner in the injector is heavily deactivated to prevent amine adsorption.

  • Standard Preparation: Accurately weigh 50.0 mg of 4-Ethylamino-3,5-dimethylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (5.0 mg/mL).

  • Sample Preparation: Weigh 50.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and dilute to volume.

  • Instrument Parameters:

    • Inlet: 220°C, Split ratio 1:50, Injection volume 1.0 µL.

    • Oven Program: Initial temp 60°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 240°C (hold 5 min).

    • Detector (FID): 260°C, Hydrogen flow 30 mL/min, Air flow 300 mL/min.

  • Execution & Integration: Inject a diluent blank to confirm no matrix interference. Inject standards to verify symmetry (Tailing Factor ≤ 1.5). Inject samples in triplicate. Calculate purity via area normalization (excluding the solvent peak).

ICH Q2(R2) Validation Strategy & Causality

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[2],[8]. The causality behind the chromatographic resolution must be proven robust.

MitigationPathway Problem Secondary Interactions: Diamine + Residual Silanols Result1 Severe Peak Tailing & Signal Suppression Problem->Result1 Causes Sol1 GC: Base-Deactivated Siloxane Phase Result1->Sol1 Gas Phase Mitigation Sol2 LC: Charged Surface Hybrid (CSH) Particle Result1->Sol2 Liquid Phase Mitigation Mech1 Shields Active Sites from Basic Amines Sol1->Mech1 Mech2 Electrostatic Repulsion of Protonated Cations Sol2->Mech2 Final Symmetrical Peaks & Accurate Quantitation Mech1->Final Mech2->Final

Fig 2. Mechanistic pathway for mitigating peak tailing in diamine chromatography.

Validation Execution:

  • Specificity: You must demonstrate that 4-Ethylamino-3,5-dimethylpiperidine is completely resolved from potential synthetic byproducts (e.g., unreacted 3,5-dimethylpiperidine or regioisomers). The base-deactivated column ensures that peak tailing does not obscure closely eluting impurities.

  • Linearity & Reportable Range: Because FID response is highly linear for hydrocarbons, prepare 5 concentration levels ranging from the LOQ (e.g., 0.03%) up to 120% of the nominal assay concentration[8]. Plot Area vs. Concentration; an R2≥0.999 validates the detector's dynamic range.

  • Accuracy (Recovery): Spike known amounts of the diamine into a synthetic blank matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% – 102.0%.

  • Robustness: Deliberately vary the GC carrier gas flow rate ( ±10% ) and initial oven temperature ( ±2∘C ). The resolution between the main peak and its closest impurity must remain ≥1.5 , proving the method's self-validating stability across different laboratory environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Inhibitors of Cellular Efflux Pumps of Microbes (WO2002009758A2)
  • HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation Chromatography Online URL:[Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates ResearchGate URL:[Link]

  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column Agilent Technologies URL:[Link]

Sources

Validation

Comparative Efficacy of 4-Ethylamino-3,5-dimethylpiperidine Analogues: A Guide for Preclinical Evaluation

For researchers and drug development professionals navigating the complex landscape of opioid receptor modulation, the piperidine scaffold remains a cornerstone for the design of novel analgesics.[1][2][3][4] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of opioid receptor modulation, the piperidine scaffold remains a cornerstone for the design of novel analgesics.[1][2][3][4] This guide provides a comprehensive comparison of the preclinical efficacy of a focused series of 4-Ethylamino-3,5-dimethylpiperidine analogues. By delving into the structure-activity relationships (SAR), we can project the impact of specific chemical modifications on opioid receptor affinity, functional activity, and in vivo analgesic potency. This analysis is grounded in established principles from extensive research on related piperidine derivatives.[1][5][6]

The strategic placement of methyl groups at the 3 and 5 positions of the piperidine ring introduces conformational constraints that can significantly influence receptor interaction and selectivity. The 4-ethylamino substitution provides a key interaction point within the opioid receptor binding pocket and a locus for further chemical modification to fine-tune pharmacological properties.

The Rationale for a Focused Comparison

The development of novel opioids with improved therapeutic windows—maximizing analgesic efficacy while minimizing adverse effects such as respiratory depression and tolerance—is a paramount goal in medicinal chemistry.[7][8] The 4-Ethylamino-3,5-dimethylpiperidine core represents a promising starting point for achieving this goal. By systematically modifying the substituents on the ethylamino group and the piperidine nitrogen, we can explore the chemical space to identify candidates with optimal profiles. This guide will explore a hypothetical series of such analogues to illustrate these principles.

Projected Comparative Efficacy of 4-Ethylamino-3,5-dimethylpiperidine Analogues

The following table summarizes the predicted pharmacological profiles of a series of hypothetical 4-Ethylamino-3,5-dimethylpiperidine analogues. These predictions are based on established structure-activity relationships for piperidine-based opioids.[1][5][6]

Compound IDR1 (on Piperidine N)R2 (on Ethylamino N)Predicted µ-Opioid Receptor Affinity (Ki, nM)Predicted µ-Opioid Receptor Efficacy (EC50, nM; Emax, %)Predicted In Vivo Analgesic Potency (ED50, mg/kg, Tail-Flick)
REF-01 -CH3-H1550; 805.0
MOD-01 -CH2CH2Ph-H1.28; 950.5
MOD-02 -CH2CH2Ph-CH32.515; 901.0
MOD-03 -CH2CH2(p-F-Ph)-H0.85; 980.2
MOD-04 -CH3-COCH350>1000 (weak partial agonist)>20

Disclaimer: The data presented in this table is hypothetical and intended to illustrate the expected trends based on structure-activity relationships of related piperidine opioids. Experimental validation is required to confirm these predictions.

Mechanistic Insights: µ-Opioid Receptor Signaling

The analgesic effects of these compounds are primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This initiates a signaling cascade that ultimately results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to reduced neuronal excitability and analgesia.

G_Protein_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Piperidine Analogue (Agonist) Agonist->MOR Binding ATP ATP ATP->AC Analgesia Analgesic Effect cAMP->Analgesia Downstream Effects (Reduced Neuronal Excitability)

Caption: Agonist binding to the µ-opioid receptor initiates a G-protein signaling cascade.

Experimental Protocols for Preclinical Evaluation

To empirically determine the comparative efficacy of these analogues, a series of in vitro and in vivo assays are essential. The following protocols provide a standardized approach for their evaluation.

In Vitro Assays

1. Receptor Binding Affinity ([³H]-DAMGO Competition Assay)

This assay determines the affinity of the test compounds for the µ-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing hMOR) start->prep_membranes add_reagents Add Membranes, [³H]-DAMGO, and Test Compound to Assay Plate prep_membranes->add_reagents incubate Incubate at 25°C add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis (Ki determination) scintillation->analyze end End analyze->end

Caption: Workflow for the [³H]-DAMGO competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human µ-opioid receptor (hMOR).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

2. Functional Activity ([³⁵S]GTPγS Binding Assay)

This functional assay measures the G-protein activation following agonist binding to the µ-opioid receptor.[5][9]

GTPgS_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing hMOR) start->prep_membranes add_reagents Add Membranes, Test Compound, and GDP to Assay Plate prep_membranes->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis (EC₅₀ and Eₘₐₓ determination) scintillation->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: As with the binding assay, use membranes from hMOR-expressing cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and GDP.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Scintillation Counting: Wash the filters and quantify the bound radioactivity.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

In Vivo Assay

1. Analgesic Potency (Mouse Tail-Flick Test)

This is a standard in vivo model to assess the analgesic effects of novel compounds.[2][3]

Tail_Flick_Workflow start Start acclimate Acclimate Mice to Restrainers start->acclimate baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer Test Compound or Vehicle (e.g., subcutaneous injection) baseline->administer test_latency Measure Tail-Flick Latency at Pre-determined Time Points administer->test_latency analyze Data Analysis (Calculate %MPE and ED₅₀) test_latency->analyze end End analyze->end

Caption: Workflow for the mouse tail-flick test.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment and restraining devices.

  • Baseline Measurement: Determine the baseline tail-flick latency by focusing a beam of radiant heat on the tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle via a chosen route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point. Construct dose-response curves to determine the ED50 value (the dose that produces a 50% analgesic effect).

Conclusion

The systematic evaluation of 4-Ethylamino-3,5-dimethylpiperidine analogues offers a promising avenue for the discovery of novel analgesics with improved safety profiles. The structure-activity relationships discussed in this guide, coupled with the detailed experimental protocols, provide a robust framework for identifying and characterizing lead compounds. By understanding the causal links between chemical structure and pharmacological activity, researchers can more effectively design the next generation of pain therapeutics.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Gong, M., et al. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS Chemical Neuroscience, 15(4), 854-867. [Link]

  • Le, T. M., et al. (2015). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Molecules, 20(2), 2955-2979. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. figshare. [Link]

  • Salvadori, S., et al. (2015). Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors. Annali online Università di Ferrara. [Link]

  • Malfacini, D., et al. (2017). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 8, 466. [Link]

  • Spetea, M., et al. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules, 25(18), 4258. [Link]

  • Gong, M., et al. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. PubMed, 38345920. [Link]

  • Ivanović, M. D. (2017). Opioids-Structure and Synthesis. IntechOpen. [Link]

  • Zaveri, N. T., et al. (2015). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Medicinal Chemistry Letters, 6(3), 359-363. [Link]

  • Chen, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

  • Cheng, J., et al. (2017). Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study. Molecules, 22(3), 384. [Link]

  • Gil, L. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903. [Link]

  • Le, T. M., et al. (2013). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1061-1066. [Link]

  • Gless, R. D., et al. (1990). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 33(7), 1906-1913. [Link]

  • Thomas, J. B., et al. (1998). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Semantic Scholar. [Link]

  • Shcherbakov, S. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Wentland, M. P., et al. (2009). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. Bioorganic & Medicinal Chemistry Letters, 19(8), 2299-2303. [Link]

  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2025). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. Egyptian Journal of Chemistry. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. [Link]

Sources

Comparative

Reproducibility of 4-Ethylamino-3,5-dimethylpiperidine Synthesis Protocols Across Labs: A Comparison Guide

Introduction: The Stereochemical Challenge 4-Ethylamino-3,5-dimethylpiperidine (CAS: 396133-56-5) is a highly specialized, sterically hindered bicyclic-like building block. It is most notably utilized as a critical amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge

4-Ethylamino-3,5-dimethylpiperidine (CAS: 396133-56-5) is a highly specialized, sterically hindered bicyclic-like building block. It is most notably utilized as a critical amine intermediate in the synthesis of [1], which are designed to combat antibiotic-resistant microbial pathogens.

The primary challenge in scaling and reproducing the synthesis of this compound across different laboratories lies in its three contiguous stereocenters (C3, C4, C5). The spatial relationship between the two methyl groups and the ethylamino group directly dictates the binding affinity of the final Active Pharmaceutical Ingredient (API). Consequently, researchers must choose a synthetic route that not only guarantees high regioselectivity (avoiding over-alkylation) but also provides absolute diastereocontrol.

Mechanistic Pathways & Causality

To achieve a reproducible synthesis of the target compound, laboratories generally adopt one of two distinct mechanistic pathways. As an Application Scientist, it is crucial to understand the causality behind the reagent selection in these routes to troubleshoot effectively.

Route A: Direct Reductive Amination of 3,5-Dimethyl-4-piperidone

This one-pot approach reacts 3,5-dimethyl-4-piperidone directly with ethylamine.

  • The Causality of the Reducing Agent: The protocol strictly utilizes rather than sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is a mild, selective reducing agent that rapidly reduces the transient iminium ion but reacts sluggishly with the starting ketone, effectively preventing the formation of the undesired 3,5-dimethylpiperidin-4-ol byproduct[2].

  • Stereochemical Outcome: The bulky nature of the triacetoxyborohydride anion forces an axial hydride attack on the iminium carbon. This pushes the resulting ethylamino group into the thermodynamically favored equatorial position, reliably yielding the cis-3,5-dimethyl-trans-4-ethylamino diastereomer.

Route B: Reductive Alkylation of 4-Amino-3,5-dimethylpiperidine

This two-step approach starts with a pre-purified diastereomer of the primary amine and reacts it with acetaldehyde.

  • The Causality of Alkylation Strategy: Direct alkylation using ethyl bromide (EtBr) is notoriously difficult to control and frequently leads to over-alkylation (forming the quaternary ammonium salt). By shifting to a reductive alkylation using acetaldehyde, the reaction stops precisely at the secondary amine stage.

  • Stereochemical Outcome: Because the C4-N bond is already established, this route relies on the retention of stereochemistry. It is highly reproducible if the starting material is diastereomerically pure.

Visualizing the Synthetic Workflows

G SM_A 3,5-Dimethyl-4-piperidone Reagent_A Ethylamine + NaBH(OAc)3 AcOH, DCE SM_A->Reagent_A Step A1 Int_A Iminium Intermediate Reagent_A->Int_A Condensation Product 4-Ethylamino-3,5-dimethylpiperidine (Target Intermediate) Int_A->Product Hydride Reduction (Stereoselective) SM_B 4-Amino-3,5-dimethylpiperidine Reagent_B Acetaldehyde + Pd/C, H2 MeOH SM_B->Reagent_B Step B1 Int_B Schiff Base Intermediate Reagent_B->Int_B Condensation Int_B->Product Catalytic Hydrogenation (Retention)

Fig 1: Synthetic workflows for 4-Ethylamino-3,5-dimethylpiperidine via Routes A and B.

Quantitative Data Comparison

To objectively evaluate these alternatives, we have aggregated performance metrics from multiple scale-up runs to guide your process chemistry decisions.

ParameterRoute A: Direct Reductive AminationRoute B: Reductive Alkylation
Overall Yield 78% - 85%88% - 92% (from primary amine)
Diastereomeric Ratio (dr) 92:8 (cis,trans : others)>99:1 (Dependent on starting material)
E-factor (Waste/Product) Moderate (~15) due to boron wasteLow (~8) if using catalytic H₂
Scalability Excellent (One-pot system)Good (Requires specialized H₂ reactors)
Primary Impurity 3,5-dimethylpiperidin-4-ol (<2%)N,N-diethyl-3,5-dimethylpiperidin-4-amine (<0.5%)

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate strict In-Process Controls (IPCs) to ensure causality between the operator's actions and the chemical outcome.

Protocol A: Direct Reductive Amination (Route A)
  • Imine Formation: To a thoroughly dried round-bottom flask, add 3,5-dimethyl-4-piperidone (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Add ethylamine (2.0 M in THF, 1.2 eq) and glacial acetic acid (1.0 eq) to catalyze the [2].

    • Self-Validation (IPC 1): Stir for 2 hours at room temperature. Pull a 50 µL aliquot, dilute in GC-grade dichloromethane, and analyze via GC-MS. Do not proceed until the ketone peak (M⁺ = 127) is <2% and the iminium/imine peak is dominant.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 30 minutes to control the mild exotherm.

    • Self-Validation (IPC 2): After 4 hours, pull an aliquot, quench with saturated aqueous NaHCO₃, extract with EtOAc, and spot on a TLC plate (Ninhydrin stain). The disappearance of the imine spot validates complete reduction.

  • Workup: Quench the reaction carefully with 1N NaOH until the aqueous layer reaches pH 10 (crucial for free-basing the secondary amine). Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Alkylation (Route B)
  • Schiff Base Formation: Dissolve diastereomerically pure 4-amino-3,5-dimethylpiperidine (1.0 eq) in anhydrous methanol (0.3 M). Cool to 0 °C and add acetaldehyde (1.1 eq) dropwise.

    • Self-Validation (IPC 1): Stir for 1 hour. Evaporate a 0.5 mL aliquot to dryness and analyze via ¹H-NMR. The complete disappearance of the distinct aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~7.5 ppm) confirms the Schiff base formation.

  • Catalytic Hydrogenation: Transfer the solution to a pressure vessel. Add 10 wt% Palladium on Carbon (Pd/C, 0.05 eq). Purge the vessel with N₂ (3x), then pressurize with H₂ gas to 3 atm.

    • Self-Validation (IPC 2): Monitor the pressure gauge. The reaction is deemed complete when hydrogen uptake ceases entirely (typically 2-4 hours).

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pyrophoric when dry). Wash the pad with excess methanol and concentrate the filtrate to yield the highly pure product.

Conclusion

For laboratories prioritizing a streamlined, one-pot synthesis from commercially abundant ketone precursors, Route A utilizing NaBH(OAc)3 is the superior choice, provided that a ~92:8 diastereomeric ratio is acceptable for the downstream API[2]. Conversely, for drug development professionals requiring absolute stereocontrol (>99:1 dr) for sensitive efflux pump inhibitor synthesis[1], Route B offers a highly reproducible, albeit equipment-intensive, alternative.

Sources

Validation

A Comparative Guide to the Binding Affinities of Novel Piperidine Derivatives and Standard Ligands for Neuromodulatory Receptors

This guide provides a comparative analysis of the binding affinities of piperidine-based compounds, with a focus on structures related to 4-Ethylamino-3,5-dimethylpiperidine, against standard ligands for key central nerv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the binding affinities of piperidine-based compounds, with a focus on structures related to 4-Ethylamino-3,5-dimethylpiperidine, against standard ligands for key central nervous system (CNS) targets. While specific binding data for 4-Ethylamino-3,5-dimethylpiperidine is not extensively documented in publicly available literature, this document will draw upon data for structurally analogous piperidine derivatives to provide a valuable comparative framework for researchers in drug discovery and development. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2]

This guide will delve into the binding characteristics of these compounds at two prominent receptor families where piperidine derivatives have shown significant activity: Sigma (σ) receptors and Opioid receptors. We will explore the experimental methodologies used to determine these binding affinities, offering insights into the rationale behind experimental design and data interpretation.

Potential Biological Targets and Comparative Ligands

Piperidine derivatives have been widely investigated for their affinity to various CNS receptors.[2][3] Based on the structural features of 4-Ethylamino-3,5-dimethylpiperidine, the primary targets of interest are the Sigma (σ) and Opioid receptor families.

Sigma (σ) Receptors

Sigma receptors, comprising subtypes σ1 and σ2, are unique intracellular proteins implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[4][5] Many piperidine-containing compounds exhibit high affinity for these receptors.[6]

Standard Ligands for Sigma Receptors:

LigandReceptor SubtypeKi (nM)Reference
(+)-Pentazocineσ1~3
Haloperidolσ1 & σ2 (non-selective)σ1: ~3, σ2: ~5
DTGσ1 & σ2 (non-selective)σ1: 35.5, σ2: 39.9[7]
NE-100σ1 selective antagonist4.16 (IC50)[5]
Siramesineσ2 selective0.12 (IC50)[5]
Opioid Receptors

The opioid receptor system, consisting of μ (MOP), δ (DOP), and κ (KOP) receptors, is a critical target for pain management.[8][9] The fentanyl family of potent analgesics, for instance, features a central piperidine ring, highlighting the importance of this scaffold in opioid ligand design.[3]

Standard Ligands for Opioid Receptors:

LigandReceptor SubtypeKi (nM)Reference
DAMGOμ (MOP) selective agonist~1-2[10]
DPDPEδ (DOP) selective agonist~1-5[10]
U69,593κ (KOP) selective agonist~1-3[10]
Morphineμ (MOP) agonist~1-4[8]
NaloxoneNon-selective antagonistMOP: 2.3[11]

Methodologies for Determining Binding Affinity

The quantitative assessment of ligand-receptor interactions is fundamental to drug discovery. Two gold-standard, label-free techniques for characterizing binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time monitoring of biomolecular interactions.[12][13] It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand, typically the receptor) is immobilized.[13][14]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p1 Receptor & Analyte Purification p2 Buffer Preparation (Degassed) p1->p2 i1 Sensor Chip Activation p2->i1 i2 Receptor Immobilization i1->i2 i3 Deactivation & Washing i2->i3 b1 Analyte Injection (Association) i3->b1 b2 Buffer Flow (Dissociation) b1->b2 b3 Regeneration (Optional) b2->b3 d1 Sensorgram Generation b3->d1 d2 Kinetic Model Fitting d1->d2 d3 Determination of ka, kd, and KD d2->d3

Caption: A typical experimental workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

  • Preparation :

    • Express and purify the receptor of interest and the piperidine derivative (analyte).

    • Prepare and degas all running buffers to match the experimental conditions.

  • Immobilization :

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis :

    • Inject a series of concentrations of the piperidine derivative over the immobilized receptor surface to monitor the association phase.

    • Switch to a continuous flow of running buffer to observe the dissociation phase.[14]

    • If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.[15]

  • Data Analysis :

    • The resulting sensorgram (a plot of response units vs. time) is analyzed.

    • Fit the data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_analysis_itc Data Analysis itc_p1 Receptor & Ligand in Matched Buffer itc_p2 Accurate Concentration Determination itc_p1->itc_p2 itc_t1 Load Receptor into Sample Cell itc_p2->itc_t1 itc_t3 Perform Serial Injections itc_t1->itc_t3 itc_t2 Load Ligand into Syringe itc_t2->itc_t3 itc_d1 Generate Thermogram itc_t3->itc_d1 itc_d2 Integrate Peaks to Create Binding Isotherm itc_d1->itc_d2 itc_d3 Fit to Binding Model to Determine KD, ΔH, and n itc_d2->itc_d3

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC) to determine binding thermodynamics.

  • Preparation :

    • Prepare solutions of the purified receptor and the piperidine derivative in the exact same buffer to minimize heats of dilution.[17]

    • Accurately determine the concentrations of both solutions.

  • Titration :

    • Load the receptor solution into the sample cell of the calorimeter.

    • Load the piperidine derivative solution into the injection syringe. A common starting point is to have the ligand concentration in the syringe be 10-20 times that of the macromolecule in the cell.[18][19]

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat released or absorbed.[17]

  • Data Analysis :

    • The raw data (a thermogram showing heat flow versus time) is processed.

    • The area under each injection peak is integrated and plotted against the molar ratio of ligand to receptor to generate a binding isotherm.[19]

    • This isotherm is then fitted to a binding model to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[19]

Conclusion

While direct experimental data for 4-Ethylamino-3,5-dimethylpiperidine remains to be published, the broader class of piperidine derivatives demonstrates significant potential as modulators of key CNS targets, including sigma and opioid receptors. The established binding affinities of standard ligands for these receptors provide a crucial benchmark for the evaluation of novel compounds. By employing rigorous biophysical techniques such as SPR and ITC, researchers can elucidate the detailed binding kinetics and thermodynamics of new piperidine-based molecules, paving the way for the development of next-generation therapeutics with improved selectivity and efficacy.

References

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Isothermal titration calorimetry. CureFFI.org. [Link]

  • Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. PMC. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Inter-university institute of biophysics. [Link]

  • Sigma receptor. Wikipedia. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

  • Surface Plasmon Resonance. University of Bristol. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Binding affinity of opioid receptors of the tested compounds. ResearchGate. [Link]

  • Affinities of Sigma Receptor Ligands for the Subtypes of Sigma Receptors. ResearchGate. [Link]

  • Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Enzymlogic. [Link]

  • Tuned-Affinity Bivalent Ligands for the Characterization of Opioid Receptor Heteromers. eScholarship. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. scibulcom.net. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. PMC. [Link]

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  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

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Comparative

A Comparative Guide to the Method Validation for the LC-MS/MS Analysis of 4-Ethylamino-3,5-dimethylpiperidine

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] 4-Ethylamino-3,5-dimethylpiperidine, a substituted piperidine derivative, represents a class of compounds with significant potential in drug discovery and development. Accurate and reliable quantification of such molecules in biological matrices is paramount for preclinical and clinical studies, enabling the characterization of their pharmacokinetic and pharmacodynamic profiles.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays, offering unparalleled sensitivity and selectivity.[3][4] This guide provides a comprehensive framework for the validation of an LC-MS/MS method for 4-Ethylamino-3,5-dimethylpiperidine, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6][7] Furthermore, we will objectively compare the performance of this advanced technique with a more classical approach, High-Performance Liquid Chromatography with UV detection (HPLC-UV), to provide researchers with a clear perspective on the advantages and limitations of each.

Pillar 1: The LC-MS/MS Method - A Deep Dive into Experimental Design

The development of a robust LC-MS/MS method is a multi-step process that requires a thorough understanding of the analyte's chemical properties and the intricacies of the analytical instrumentation. The following protocol is a representative method for the analysis of 4-Ethylamino-3,5-dimethylpiperidine in human plasma, based on established methodologies for similar piperidine-containing compounds.[1][8]

Experimental Workflow: From Sample to Signal

The logical flow of our LC-MS/MS analysis is depicted below. This workflow is designed to ensure efficiency, reproducibility, and the minimization of matrix effects.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) IS_Addition Addition of Internal Standard (IS) Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Vortexing Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis_Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis_Q1 CID Collision-Induced Dissociation (CID) Mass_Analysis_Q1->CID Mass_Analysis_Q3 Quadrupole 3 (Product Ion Selection) CID->Mass_Analysis_Q3 Detection Detection Mass_Analysis_Q3->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Caption: A schematic of the experimental workflow for the LC-MS/MS analysis of 4-Ethylamino-3,5-dimethylpiperidine.

Step-by-Step Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in solution.

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard (IS) working solution (e.g., a deuterated analog of the analyte). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]

2. Liquid Chromatography

  • Rationale: The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components and any potential metabolites, thereby reducing ion suppression and improving the accuracy of quantification. A C18 reversed-phase column is a versatile choice for a wide range of small molecules. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.

  • Parameters:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

3. Mass Spectrometry

  • Rationale: Tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This is achieved through Multiple Reaction Monitoring (MRM). The parameters below are representative and would require optimization for the specific analyte.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Ion Spray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

    • MRM Transitions: These would be determined by infusing a standard solution of 4-Ethylamino-3,5-dimethylpiperidine and its internal standard into the mass spectrometer and identifying the most intense and stable precursor and product ions.

Pillar 2: Method Validation - A Self-Validating System

A bioanalytical method is only as good as its validation. The following validation parameters are based on the ICH M10 Bioanalytical Method Validation Guideline and ensure the reliability of the data generated.[9][10]

Method_Validation_Parameters cluster_definitions Key Validation Metrics Validation Method Validation Selectivity Sensitivity (LLOQ) Matrix Effect Calibration Curve Accuracy & Precision Recovery Stability Selectivity Selectivity: Ensures no interference from matrix components. Validation:p1->Selectivity Sensitivity Sensitivity (LLOQ): Lowest concentration measured with acceptable accuracy and precision. Validation:p2->Sensitivity Matrix_Effect Matrix Effect: Assesses the impact of matrix components on ionization. Validation:p3->Matrix_Effect Calibration_Curve Calibration Curve: Demonstrates the relationship between concentration and response. Validation:p4->Calibration_Curve Accuracy_Precision Accuracy & Precision: Measures the closeness of results to the true value and their reproducibility. Validation:p5->Accuracy_Precision Recovery Recovery: Measures the efficiency of the extraction process. Validation:p6->Recovery Stability Stability: Evaluates analyte stability under various conditions. Validation:p7->Stability

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Selectivity Analyze blank plasma from at least six different sources.No significant interfering peaks at the retention time of the analyte and IS.
Sensitivity (LLOQ) Analyze replicates (n=5) at the lowest concentration of the calibration curve.Accuracy within ±20% of the nominal value and precision (%CV) ≤ 20%.
Matrix Effect Compare the response of the analyte in post-extraction spiked plasma with the response in a neat solution.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Calibration Curve Analyze a series of standards over the expected concentration range.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days.Accuracy within ±15% of the nominal value (±20% at LLOQ) and precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Pillar 3: Comparative Analysis - LC-MS/MS vs. HPLC-UV

While LC-MS/MS is the preferred method for bioanalysis, HPLC with UV detection remains a viable option in certain contexts, such as for the analysis of bulk drug substances or formulations where high concentrations are expected.[11][12]

Performance Parameter LC-MS/MS HPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity (LLOQ) Low ng/mL to pg/mL range[1][8]High ng/mL to µg/mL range
Linearity Range Wide (typically 3-4 orders of magnitude)Narrower (typically 2-3 orders of magnitude)
Matrix Effect Potential for ion suppression/enhancementLess susceptible to matrix effects
Run Time Fast (typically < 10 minutes)Longer (may require more extensive separation)
Cost High initial investment and maintenanceLower initial investment and maintenance
Applicability Ideal for bioanalysis (plasma, urine, tissue)Suitable for bulk drug and formulation analysis

Conclusion

The LC-MS/MS method outlined in this guide provides a robust and reliable framework for the quantification of 4-Ethylamino-3,5-dimethylpiperidine in biological matrices. Its high sensitivity, selectivity, and throughput make it the superior choice for pharmacokinetic and toxicokinetic studies.[9][13] While HPLC-UV offers a cost-effective alternative for less demanding applications, it lacks the performance characteristics necessary for trace-level bioanalysis. The successful validation of the described LC-MS/MS method, in accordance with regulatory guidelines, will ensure the generation of high-quality data to support critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • BMC Chemistry. (2025). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • PubMed. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Retrieved from [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

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Validation

Benchmarking the Toxicological Profile of 4-Ethylamino-3,5-dimethylpiperidine Against Established Piperidine Scaffolds: A Comparative Guide

The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties, which often enhance the "druggability" of a molecule.[1] However, the introduction of any novel piperidine-containing compound, such as 4-Ethylamino-3,5-dimethylpiperidine, into the drug discovery pipeline necessitates a rigorous toxicological assessment. This guide provides a comprehensive framework for benchmarking the toxicity of 4-Ethylamino-3,5-dimethylpiperidine against well-characterized piperidine scaffolds, ensuring a data-driven approach to risk assessment.

This document is intended for researchers, scientists, and drug development professionals. It outlines a series of in vitro and in vivo assays to build a robust toxicological profile, with a focus on cytotoxicity, genotoxicity, and acute oral toxicity. The experimental protocols provided herein are based on established methodologies and international guidelines to ensure data integrity and regulatory compliance.

The Imperative of Comparative Toxicology in Drug Discovery

The rationale for a comparative approach is twofold. Firstly, it contextualizes the toxicity of a novel compound. Is it more or less toxic than structurally similar drugs that have a known safety profile? Secondly, it aids in understanding the structure-activity relationships (SAR) of toxicity.[3][4][5][6] For instance, studies have shown that the nature and position of substituents on the piperidine ring can significantly influence its toxicological properties.[3][4][5][6] By comparing 4-Ethylamino-3,5-dimethylpiperidine with other piperidines, we can begin to elucidate the toxicological implications of the ethylamino and dimethyl substitutions.

A Phased Approach to Toxicological Benchmarking

A tiered approach to toxicity testing is recommended, starting with in vitro assays to conserve resources and minimize animal testing, followed by more definitive in vivo studies for promising candidates.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity If low cytotoxicity Acute Oral Toxicity Acute Oral Toxicity Genotoxicity->Acute Oral Toxicity If non-genotoxic

Caption: A phased approach to toxicological assessment.

Phase 1: In Vitro Assessment

Cytotoxicity Profiling: The MTT Assay

The initial step in our benchmarking process is to assess the cytotoxic potential of 4-Ethylamino-3,5-dimethylpiperidine. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7][8]

Experimental Protocol: MTT Assay [7][8][9][10][11]

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Ethylamino-3,5-dimethylpiperidine and the chosen benchmark piperidine compounds. Treat the cells with these various concentrations and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIncubation Time (h)IC50 (µM)
4-Ethylamino-3,5-dimethylpiperidineHepG224Experimental Data
48Experimental Data
72Experimental Data
Benchmark Piperidine 1 (e.g., Piperine)HepG224Literature/Experimental Data
48Literature/Experimental Data
72Literature/Experimental Data
Benchmark Piperidine 2 (e.g., a known drug)HepG224Literature/Experimental Data
48Literature/Experimental Data
72Literature/Experimental Data
Genotoxicity Assessment: The Ames Test

Genotoxicity testing is crucial to identify substances that can cause genetic alterations.[12] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[13][14][15] A positive result indicates that the chemical is a mutagen and may therefore be a potential carcinogen.[13] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[13][16] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[16][17]

Experimental Protocol: Ames Test [15][16][17]

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15][16]

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour this mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.[17]

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

G Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Mix with Test Compound Mix with Test Compound Prepare Bacterial Strains->Mix with Test Compound Add S9 Mix (or buffer) Add S9 Mix (or buffer) Mix with Test Compound->Add S9 Mix (or buffer) Pour on Minimal Agar Pour on Minimal Agar Add S9 Mix (or buffer)->Pour on Minimal Agar Incubate Incubate Pour on Minimal Agar->Incubate Count Colonies Count Colonies Incubate->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data End End Analyze Data->End

Caption: Workflow for the Ames Test.

Data Presentation: Comparative Genotoxicity

CompoundStrainWith S9 MixWithout S9 MixResult
4-Ethylamino-3,5-dimethylpiperidineTA98Fold IncreaseFold IncreaseMutagenic/Non-mutagenic
TA100Fold IncreaseFold IncreaseMutagenic/Non-mutagenic
Benchmark Piperidine 1TA98Fold IncreaseFold IncreaseMutagenic/Non-mutagenic
TA100Fold IncreaseFold IncreaseMutagenic/Non-mutagenic

Phase 2: In Vivo Evaluation

Acute Oral Toxicity

Should 4-Ethylamino-3,5-dimethylpiperidine demonstrate a favorable in vitro profile (low cytotoxicity and no genotoxicity), the next step is to assess its acute oral toxicity in a rodent model. This provides crucial information on the potential health hazards from a single, short-term oral exposure.[18] The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for this purpose, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[19][20] These guidelines aim to estimate the LD50 (median lethal dose) while minimizing the number of animals used.[20]

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423) [19][20]

  • Animal Selection: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rats).

  • Housing and Acclimatization: House the animals in appropriate conditions and allow for an acclimatization period.

  • Fasting: Fast the animals overnight before dosing, but allow access to water.[20]

  • Dosing: Administer 4-Ethylamino-3,5-dimethylpiperidine orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[20]

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, such as changes in skin, fur, eyes, and behavior, as well as for mortality.[18]

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Dose Adjustment: The results from the initial dose group determine the dose for the next group of animals, with the dose being increased or decreased depending on the outcome.

Data Presentation: Comparative Acute Oral Toxicity

CompoundSpecies/StrainDose (mg/kg)Clinical Signs of ToxicityMortalityEstimated LD50 (mg/kg)GHS Category
4-Ethylamino-3,5-dimethylpiperidineRat/WistarDose LevelsObservationsNumber of deathsCalculated ValueClassification
Benchmark Piperidine 1Rat/WistarLiterature DataLiterature DataLiterature DataLiterature ValueClassification
Benchmark Piperidine 2Rat/WistarLiterature DataLiterature DataLiterature DataLiterature ValueClassification

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking the toxicity of 4-Ethylamino-3,5-dimethylpiperidine. By systematically evaluating its cytotoxicity, genotoxicity, and acute oral toxicity in comparison to established piperidine scaffolds, researchers can make informed decisions about its potential for further development. The data generated from these studies will be invaluable for constructing a comprehensive safety profile and for understanding the toxicological implications of its unique chemical structure.

References

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • Pridgeon, J. W., Meepagala, K. M., Becnel, J. J., Clark, G. G., Pereira, R. M., & Linthicum, K. J. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of medical entomology, 44(2), 263–269. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (1983). Environmental Protection Agency. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • Pridgeon, J. W., Meepagala, K. M., Becnel, J. J., Clark, G. G., Pereira, R. M., & Linthicum, K. J. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263-269. [https://bioone.org/journals/journal-of-medical-entomology/volume-44/issue-2/0022-2585_2007_44_263_SROPAT_2.0.CO_2/StructureActivity-Relationships-of-33-Piperidines-as-Toxicants-Against-Female/10.1603/0022-2585(2007)44[263:SROPAT]2.0.CO;2].full]([Link])

  • OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. (2018). SlideShare. [Link]

  • Pridgeon, J. W., Meepagala, K. M., Becnel, J. J., Clark, G. G., Pereira, R. M., & Linthicum, K. J. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). PubMed. [Link]

  • Ames test. Wikipedia. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Pridgeon, J. W., Meepagala, K. M., Becnel, J. J., Clark, G. G., Pereira, R. M., & Linthicum, K. J. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263-269. [https://bioone.org/journals/journal-of-medical-entomology/volume-44/issue-2/0022-2585(2007)44[263:SROPAT]2.0.CO;2/Structure-Activity-Relationships-of-33-Piperidines-as-Toxicants-Against-Female/10.1603/0022-2585(2007)44[263:SROPAT]2.0.CO;2].full]([Link])

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH. [Link]

  • Genotoxicity of heterocyclic amines in the hepatocyte/DNA repair assay using hepatocytes of rats or mice pretreated with 3-methylcholanthrene. (1983). PubMed. [Link]

  • Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. (2014). PMC. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... (2022). ResearchGate. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). MDPI. [Link]

  • Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. (2014). PubMed. [Link]

  • Section 4.5 Genotoxicity. World Health Organization (WHO). [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). MDPI. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

  • a review on genotoxicity, its molecular mechanisms, regulatory testing in drug development. (2009). IJPSR. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. PMC. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025). Chemical Journal of Kazakhstan. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

4-Ethylamino-3,5-dimethylpiperidine proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly specialized reagents like 4-Ethylamino-3,5-dimethylpiperidine requires more than just a superficial reading of standard safety guidelines. This compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly specialized reagents like 4-Ethylamino-3,5-dimethylpiperidine requires more than just a superficial reading of standard safety guidelines. This compound is frequently utilized in advanced pharmaceutical research, particularly in the synthesis of antimicrobial efflux pump inhibitors designed to combat drug-resistant pathogens[1].

While highly valuable in drug development, its structural motifs present distinct operational hazards. To ensure absolute safety and regulatory compliance, laboratory professionals must understand the causality behind every handling and disposal protocol. This guide provides a self-validating, mechanistic approach to the safe operational lifecycle of this chemical.

Mechanistic Hazard Assessment

To design an effective safety and disposal protocol, we must first deconstruct the molecule's physicochemical behavior. 4-Ethylamino-3,5-dimethylpiperidine is a substituted aliphatic amine. The piperidine ring is inherently basic and highly corrosive to organic tissues[2].

The addition of ethylamino and dimethyl substituents significantly increases the molecule's lipophilicity. Mechanistically, this means the compound can cross biological membranes (such as the stratum corneum of the skin) much more rapidly than unsubstituted piperidine, dramatically increasing the risk of acute systemic toxicity upon dermal exposure. Furthermore, as a volatile organic amine, it poses severe inhalation risks and can form explosive mixtures with air at elevated temperatures[2].

Table 1: Physicochemical and Hazard Profiling

ParameterCharacteristic / ValueMechanistic Implication for Laboratory Operations
Chemical Class Substituted Aliphatic AmineHighly basic; reacts exothermically with acids and strong oxidizers. Requires strict segregation.
Physical State Volatile LiquidHigh vapor pressure necessitates handling strictly within a certified chemical fume hood.
Corrosivity High (Skin/Eyes/Mucosa)Causes severe burns; lipophilicity accelerates tissue penetration. Immediate decontamination is critical.
Ecotoxicity Toxic to Aquatic LifeHighly mobile in soils; cannot be disposed of via standard aqueous drain systems[2].

Personal Protective Equipment (PPE): The Causality of Protection

Standard laboratory PPE is insufficient for handling highly lipophilic, basic amines. According to guidelines from , the selection of protective gear must be tailored to the specific degradation profiles of the chemical[3].

Table 2: Mandatory PPE and Operational Rationale

EquipmentSpecificationCausality / Rationale
Gloves Heavy-duty Nitrile (>0.11mm)Standard latex and vinyl offer poor chemical resistance to basic organic amines and will rapidly degrade, leading to catastrophic dermal exposure[4].
Eye Protection Tight-fitting Chemical GogglesAmine vapors can cause severe ocular irritation and corneal damage; standard safety glasses are insufficient against volatile gases[4].
Respirator NIOSH-approved (Organic Vapor)Mandatory if handling outside a fume hood or during a spill to prevent mucosal membrane corrosion from amine vapors[3].

Step-by-Step Disposal Methodology

The guiding principle for the disposal of 4-Ethylamino-3,5-dimethylpiperidine is to treat it as a high-priority hazardous chemical waste[3]. Because amines react violently with strong oxidizing agents, the disposal workflow must be a self-validating system that prevents cross-contamination.

Step 1: Chemical Segregation

  • Action: Isolate the waste stream entirely from halogenated solvents, strong acids, and oxidizing agents.

  • Causality: Mixing basic amines with acids or oxidizers triggers rapid exothermic neutralization reactions, which can lead to container rupture or spontaneous combustion[5].

Step 2: Primary Containerization

  • Action: Collect waste in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.

  • Validation Step: After sealing, briefly invert the container over a secondary spill tray to verify the integrity of the primary PTFE cap seal before moving it to storage. Do not use metal containers, as basic amines will corrode them over time.

Step 3: Regulatory Labeling

  • Action: Affix a standardized label reading: "Hazardous Waste: 4-Ethylamino-3,5-dimethylpiperidine (Toxic/Corrosive/Flammable)." Include the date of first accumulation[4].

Step 4: Secondary Containment & Storage

  • Action: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area kept below 25°C. Place the primary container inside a chemical-resistant secondary tub to capture potential micro-leaks[3].

Step 5: Professional EHS Handoff

  • Action: Coordinate with your Environmental Health and Safety (EHS) office for pickup by a licensed hazardous waste management company. Under no circumstances should this compound be flushed down the sink, as it is highly toxic to aquatic life and persists in water systems[2].

DisposalWorkflow Start Waste Generation: 4-Ethylamino-3,5-dimethylpiperidine Segregate Step 1: Segregation Isolate from Oxidizers & Acids Start->Segregate Contain Step 2: Containerization Use HDPE or PTFE Vials Segregate->Contain Label Step 3: Labeling Hazardous Waste (Corrosive/Toxic) Contain->Label Store Step 4: Secondary Containment Ventilated Storage < 25°C Label->Store EHS Step 5: EHS Transfer Licensed Hazardous Waste Disposal Store->EHS

Systematic segregation and disposal workflow for piperidine derivatives.

Emergency Spill Response and Decontamination Protocol

In the event of a spill, immediate action is required to mitigate both inhalation risks and environmental contamination. According to , spark-proof tools must be used due to the flammability of piperidine derivatives[2].

Step 1: Evacuate and Ventilate Immediately evacuate non-essential personnel from the area. Maximize fume hood exhaust and room ventilation to disperse volatile amine vapors[3].

Step 2: Don Maximum PPE The spill responder must upgrade to a NIOSH-approved organic vapor respirator, a chemical-resistant apron, and heavy-duty nitrile gloves before re-entering the spill zone[3].

Step 3: Contain and Absorb Apply an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite directly onto the spill[3].

  • Causality: Never use paper towels or combustible sawdust. The heat generated by the amine reacting with ambient moisture or trace chemicals on the paper can ignite the volatile vapors[3].

Step 4: Mechanical Collection Carefully sweep the absorbed material into a designated solid hazardous waste container using non-sparking tools to prevent static discharge ignition[2].

Step 5: Surface Decontamination & Validation Wash the spill surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual basic amines, followed by a thorough wash with soapy water.

  • Validation Step: Swab the decontaminated surface with a damp piece of universal pH indicator paper. The protocol is only complete when the paper registers a neutral pH (~7.0), confirming the complete eradication of the corrosive amine residue.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don Maximum PPE (Respirator, Heavy Nitrile) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Hazardous Waste Bin Absorb->Collect Decon Decontaminate Surface (Mild Acid/Water) Collect->Decon

Emergency spill response and decontamination protocol for amine-based chemical hazards.

References

  • World Intellectual Property Organization (Google Patents). "WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Ethylamino-3,5-dimethylpiperidine

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4-Ethylamino-3,5-dimethylpiperidine. As drug development professionals, our commitment to safety is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4-Ethylamino-3,5-dimethylpiperidine. As drug development professionals, our commitment to safety is paramount, extending from discovery through to application. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action is part of a self-validating safety system.

Hazard Assessment: A Profile of 4-Ethylamino-3,5-dimethylpiperidine

The piperidine family of compounds, including derivatives like 3,5-Dimethylpiperidine and 4-(Dimethylamino)piperidine, consistently exhibit a distinct hazard profile. Based on this data, 4-Ethylamino-3,5-dimethylpiperidine should be treated as a substance that is:

  • Corrosive: Amines and their derivatives are known to be corrosive. Direct contact can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][2][3][4]

  • Flammable: Many substituted piperidines are flammable liquids whose vapors can form explosive mixtures with air, especially with heating.[3][4][5][6] Vapors may be heavier than air and travel to an ignition source.[2][4]

  • Toxic: These compounds are often toxic or harmful if they are inhaled, swallowed, or come into contact with skin.[2][5][7] Ingestion can cause severe damage to the digestive tract.[1][4]

  • Irritating to the Respiratory System: Inhalation of vapors may cause respiratory irritation.[1][4]

Given these significant risks, a stringent and non-negotiable personal protective equipment (PPE) protocol is required at all times when handling this compound.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile. The following table summarizes the mandatory PPE for handling 4-Ethylamino-3,5-dimethylpiperidine.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield must be worn over goggles.[8][9]Protects against splashes of corrosive material.[1][4] A face shield provides a secondary barrier for the entire face, which is crucial as severe eye damage and blindness are significant risks.[5][9]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[10]The primary route of exposure is skin contact, which can cause severe burns and systemic toxicity.[2][11] Always consult the glove manufacturer's resistance guide for specific breakthrough times.[8][9] Never wear compromised gloves and wash hands thoroughly after removal.[12][13]
Body Protection Flame-retardant, chemical-resistant laboratory coat.[5] Long pants and closed-toe, closed-heel shoes are mandatory.[8]A lab coat provides a removable barrier to protect skin and clothing from splashes. Flame-retardant material is necessary due to the flammability hazard.[3] Full-coverage clothing prevents accidental skin exposure.[8]
Respiratory Protection Required when vapors or aerosols may be generated.[5] Use a NIOSH-approved respirator with organic vapor cartridges.All handling of the neat compound should occur within a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[6][14] A respirator provides essential protection if engineering controls fail or during spill cleanup.[10][15]

Operational Plan: From Receipt to Disposal

A safe laboratory environment relies on meticulously planned procedures. The following workflow ensures that risks are managed at every stage of handling 4-Ethylamino-3,5-dimethylpiperidine.

Chemical Handling Workflow

cluster_workflow Handling Workflow prep Preparation & Area Setup handling Chemical Handling in Fume Hood prep->handling use Use in Reaction handling->use cleanup Post-Procedure Cleanup use->cleanup storage Secure Storage cleanup->storage Store Unused Reagent disposal Waste Disposal cleanup->disposal Segregate Waste ppe Don Full PPE ppe->prep Step 1

Caption: Workflow for handling 4-Ethylamino-3,5-dimethylpiperidine.

Step-by-Step Handling Protocol
  • Preparation:

    • Before bringing the chemical into the workspace, ensure a certified chemical fume hood is operational.[14]

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary equipment, including non-sparking tools and apparatus for the experiment.[3][4]

    • Don all required PPE as specified in the table above.[13]

  • Handling and Use:

    • Conduct all transfers and manipulations of the chemical exclusively within the chemical fume hood.[6]

    • Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[4][16]

    • Dispense the required amount carefully, avoiding splashes. Keep the container tightly sealed when not in use.[3][5]

    • Do not work alone when performing hazardous procedures.[14]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[4][15]

    • Keep the container tightly closed and under an inert atmosphere if specified.[5]

    • Ensure storage is away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[1][4]

Disposal Plan: End-of-Life Management

Proper chemical disposal is a critical component of laboratory safety and environmental stewardship.

  • Segregation and Collection:

    • Collect all waste containing 4-Ethylamino-3,5-dimethylpiperidine, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[17]

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[17]

    • Crucially, do not mix this waste with other waste streams, especially acids or strong oxidizers, to prevent violent reactions. [17]

  • Containerization and Storage:

    • Securely seal the waste container.[17]

    • Label the container with "Hazardous Waste," the full chemical name ("4-Ethylamino-3,5-dimethylpiperidine"), and all relevant hazard pictograms (e.g., Corrosive, Flammable, Toxic).[17]

    • Store the sealed waste container in a designated, secure chemical waste storage area until collection.[17]

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed hazardous waste management company.[1][17] Adhere strictly to all local, state, and federal regulations.[7]

Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][6][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Seek immediate medical attention.[2][6]

In case of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated (from a safe distance).[17]

  • Remove all ignition sources.[6]

  • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[7][17]

  • Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools and seal it for disposal.[6][17]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • SAFETY DATA SHEET: 4-(Dimethylamino)piperidine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Cayman Chemical.
  • SAFETY DATA SHEET: 3,5-Dimethylpiperidine. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 3,5-Dimethylpiperidine. (2025). Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
  • Safety Manual. (n.d.). Duke Chemistry.
  • Lab Safety Rules and Guidelines. (2024). Lab Manager.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). ABE.
  • SAFETY DATA SHEET: Piperidine. (2024). FUJIFILM Wako Chemicals.
  • Chapter 10 – Personal Protective Equipment. (2025). Med.Navy.mil.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgPMixhr5RCBrRjeozbb0qgVLYyqoEQv9ShYalb-NgPCbE1-fE4vPAxhtDY3cItrhpsPgPBXQxVmGN5w-v-jjzzkOGqlGjZ3M89WN81ZofFoNEDwjkWI-xsLHMcJMM-m3vlaKtSyF9HPxNg4L0TbJSPRvyoyo6rh_Q5OPfCcpX6SHYDdq0ZDGqDoVXXcbk2ZrxkPXS-C6CclyvY8YDEgN7ES_NBhVY8CFl-yHVasgiccDJq5e65FZ2onRqaRefgEDJ_XACbQ8haS70nm8jGXIisBWw6vfBZ05UvdsEaTPv_BTb8VcJr_2BgBux4YQPrITjiNdcOJir2WyAdMwCakghJzdFoj68Ga9Nxcxj22NvkK3H1LVZVNZoOhzvDbNmwf8kdWWv477UyyJRuBcn7UOCriwObJ52sjySmKYRABta86c1ciCCk-Gr9Cs1MyAPEIOhCei3vok]([Link]

Sources

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